Product packaging for Antibacterial agent 61(Cat. No.:)

Antibacterial agent 61

Cat. No.: B14753171
M. Wt: 355.26 g/mol
InChI Key: IDYJRDXGBHMNRU-JBUOLDKXSA-M
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Description

Antibacterial agent 61 is a useful research compound. Its molecular formula is C9H10N5NaO7S and its molecular weight is 355.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N5NaO7S B14753171 Antibacterial agent 61

Properties

Molecular Formula

C9H10N5NaO7S

Molecular Weight

355.26 g/mol

IUPAC Name

sodium [(2S,5R)-2-(5-carbamoyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C9H11N5O7S.Na/c10-6(15)8-11-7(12-20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

IDYJRDXGBHMNRU-JBUOLDKXSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+]

Origin of Product

United States

Foundational & Exploratory

The Quinoline Derivative HT61: A Technical Guide to its Synthesis, Characterization, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT61 is a novel quinoline derivative that has demonstrated significant antimicrobial efficacy, particularly against resilient bacterial biofilms such as those formed by Staphylococcus aureus. Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate in the fight against antibiotic resistance. This technical guide provides a comprehensive overview of HT61, including a plausible synthesis pathway, expected physicochemical characterization, and a detailed summary of its biological activity and mechanism of action. While the precise synthesis and characterization data for HT61 are not publicly available, this paper presents a scientifically grounded, hypothetical approach to its synthesis and analysis, coupled with a thorough review of its documented biological functions.

Hypothetical Synthesis of a Membrane-Active Quinoline Derivative (HT61 Analogue)

Given that HT61 is a quinoline derivative with membrane-active properties, a plausible synthetic route would involve the generation of a substituted quinoline core, likely incorporating lipophilic and cationic moieties to facilitate membrane interaction. The Doebner-von Miller reaction, a classic method for synthesizing quinolines, provides a versatile foundation for such a molecule.

Proposed Synthesis Pathway

A hypothetical synthesis for an HT61 analogue could involve the reaction of a substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. This one-pot reaction allows for the construction of the quinoline scaffold with various substitutions.

Disclaimer: The following synthesis protocol is a hypothetical representation and is intended to illustrate a plausible method for obtaining a quinoline derivative with characteristics similar to those described for HT61.

Reaction Scheme:

  • Step 1: Formation of the α,β-Unsaturated Aldehyde: Crotonaldehyde is a common reactant in the Doebner-von Miller synthesis.

  • Step 2: Reaction with a Substituted Aniline: A substituted aniline, for instance, 4-dodecylaniline, would provide a lipophilic tail, which is crucial for membrane insertion.

  • Step 3: Cyclization and Aromatization: In the presence of a Lewis acid (e.g., zinc chloride) and an oxidizing agent (e.g., arsenic pentoxide or the aniline itself can act as an oxidant), the intermediate undergoes cyclization and subsequent aromatization to yield the substituted quinoline.

Experimental Protocol (Hypothetical)
  • To a stirred solution of 4-dodecylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol, add crotonaldehyde (2 equivalents) dropwise at room temperature.

  • Add zinc chloride (0.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired quinoline derivative.

Synthesis Workflow Diagram

G Hypothetical Synthesis Workflow for an HT61 Analogue cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Dodecylaniline 4-Dodecylaniline Mixing Mixing 4-Dodecylaniline->Mixing Crotonaldehyde Crotonaldehyde Crotonaldehyde->Mixing HCl/Ethanol HCl/Ethanol HCl/Ethanol->Mixing Zinc Chloride Zinc Chloride Zinc Chloride->Mixing Reflux (4-6h) Reflux (4-6h) Mixing->Reflux (4-6h) Workup Workup Reflux (4-6h)->Workup Purification Purification Workup->Purification HT61 Analogue HT61 Analogue Purification->HT61 Analogue G Physicochemical Characterization Workflow Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Synthesized Compound->FTIR Spectroscopy HPLC HPLC Synthesized Compound->HPLC Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation FTIR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment Final Characterized Compound Final Characterized Compound Structural Confirmation->Final Characterized Compound Purity Assessment->Final Characterized Compound G Mechanism of Action of HT61 on S. aureus HT61 HT61 BacterialMembrane Bacterial Cell Membrane (Anionic Phospholipids) HT61->BacterialMembrane Preferential Binding SOSResponse Potential SOS Response HT61->SOSResponse Possible secondary effect MembraneInstability Membrane Instability & Depolarization BacterialMembrane->MembraneInstability CellDeath Cell Death MembraneInstability->CellDeath CellWallStress Cell Wall Stress Response (Upregulation of CWS stimulon & dcw cluster) MembraneInstability->CellWallStress CellWallStress->CellDeath Contributes to

The Molecular Odyssey of HT61: A Technical Deep Dive into its Anti-Staphylococcal Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the novel quinoline derivative, HT61, and the formidable pathogen Staphylococcus aureus. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the primary molecular targets of HT61, presents quantitative data on its efficacy, details the experimental methodologies used in its characterization, and provides visual representations of its mechanism of action and associated research workflows.

Executive Summary

HT61 is a promising antimicrobial compound with potent activity against Staphylococcus aureus, including notoriously difficult-to-treat methicillin-resistant (S. aureus) (MRSA) and non-dividing persister cells found in biofilms. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to a cascade of events that culminate in cell death. This guide synthesizes the current understanding of HT61's molecular targets, offering a comprehensive resource for the scientific community.

Primary Molecular Target: The Bacterial Cell Membrane

The principal molecular target of HT61 in S. aureus is the cell membrane. Specifically, HT61 preferentially binds to anionic phospholipids within the staphylococcal membrane. This interaction is a critical first step in its bactericidal activity. The binding leads to structural instability and depolarization of the cell membrane[1][2][3]. This disruption of the membrane potential is a key lethal event for the bacterium[4][5][6].

The consequence of this membrane interaction is twofold: it compromises the integrity of the cell envelope and dissipates the proton motive force, which is essential for various cellular processes, including ATP synthesis and transport. The rapid depolarization of the cell membrane is a hallmark of HT61's action and contributes to its efficacy against non-dividing bacteria, which are often tolerant to conventional antibiotics that target metabolic processes[2][3][4].

Downstream Cellular Effects: A Cascade of Stress Responses

The initial assault on the cell membrane by HT61 triggers a series of downstream cellular responses in S. aureus. Proteomic analyses have revealed that treatment with HT61 leads to the upregulation of proteins associated with the cell wall stress (CWS) stimulon and the division cell wall (dcw) gene cluster[1][2]. This indicates that the bacterium attempts to repair the damage to its cell envelope by increasing the biosynthesis of peptidoglycan and other cell wall components.

The CWS stimulon is a global regulatory network that responds to insults targeting the cell envelope. Its activation upon HT61 treatment underscores the compound's primary effect on the membrane and cell wall integrity. The increased expression of proteins from the dcw cluster, which is involved in maintaining cell shape and division, further highlights the cellular stress induced by HT61[1][2]. Additionally, altered expression of metabolic and translational proteins has been observed, signifying a broader adaptive response by the bacterium to the presence of the compound[1].

Quantitative Data Summary

The efficacy of HT61 against S. aureus has been quantified through various standard antimicrobial susceptibility tests. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of HT61 against Planktonic S. aureus
Parameter Value (mg/L)
Minimum Inhibitory Concentration (MIC)16
Minimum Bactericidal Concentration (MBC)32

Data sourced from studies on S. aureus UAMS-1 strain.[1][2]

Table 2: Comparative Efficacy of HT61 and Vancomycin against S. aureus Biofilms
Compound Biofilm MBC (mg/L)
HT6132
Vancomycin64

Data demonstrates HT61 is twice as effective as vancomycin at eradicating S. aureus biofilms.[1][2]

At a concentration of 128 mg/L, HT61 resulted in a 1.3 log greater reduction in viable bacterial counts (CFUs) from established biofilms compared to the same concentration of vancomycin[1][2].

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of HT61's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC of HT61 against S. aureus were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: S. aureus was grown overnight in Cation-adjusted Mueller Hinton Broth (CAMHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: HT61 was serially diluted in CAMHB in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted HT61. The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of HT61 that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was plated onto Tryptic Soy Agar (TSA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of HT61 that resulted in a ≥99.9% reduction in the initial inoculum.

Membrane Potential Assay

The effect of HT61 on the bacterial membrane potential was assessed using the fluorescent membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Cell Preparation: Log-phase S. aureus cells were harvested, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an optical density at 600 nm (OD600) of 0.05.

  • Dye Loading: DiSC3(5) was added to the cell suspension to a final concentration of 0.4 µM, and the mixture was incubated in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

  • Fluorescence Measurement: The cell suspension was placed in a cuvette in a fluorometer. Fluorescence was monitored at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

  • HT61 Addition: Once a stable baseline fluorescence was established, HT61 was added at various concentrations.

  • Data Analysis: Depolarization of the cell membrane results in the release of DiSC3(5) and a subsequent increase in fluorescence. The change in fluorescence intensity over time was recorded to determine the extent and rate of membrane depolarization.

Quantitative Label-Free Proteomics

To identify changes in protein expression in S. aureus following treatment with HT61, a quantitative label-free proteomic approach was employed.

  • Sample Preparation: S. aureus cultures (planktonic and biofilm) were treated with sub-inhibitory and inhibitory concentrations of HT61. Untreated cultures served as controls.

  • Protein Extraction: Bacterial cells were harvested, and proteins were extracted using a suitable lysis buffer and mechanical disruption (e.g., bead beating).

  • Protein Digestion: The extracted proteins were quantified, reduced, alkylated, and then digested into peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The raw MS/MS data was processed using a proteomics software suite (e.g., MaxQuant). Proteins were identified by searching the spectra against a S. aureus protein database. Label-free quantification was performed by comparing the signal intensities of peptides between the HT61-treated and control samples. Proteins with statistically significant changes in abundance were identified as differentially expressed.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of HT61 and a typical experimental workflow.

HT61_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_envelope S. aureus Cell Envelope cluster_intracellular Intracellular HT61 HT61 membrane Cell Membrane (Anionic Phospholipids) HT61->membrane Binds to depolarization Membrane Depolarization membrane->depolarization Causes cell_wall Cell Wall cws Cell Wall Stress (CWS) Stimulon Upregulation depolarization->cws Induces dcw dcw Cluster Upregulation depolarization->dcw Induces death Cell Death depolarization->death Leads to cws->cell_wall Attempts Repair dcw->cell_wall Attempts Repair

Caption: Mechanism of action of HT61 against S. aureus.

Proteomics_Workflow start S. aureus Culture (+/- HT61) protein_extraction Protein Extraction start->protein_extraction digestion Trypsin Digestion protein_extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Database Search, Quantification) lcms->data_analysis results Differentially Expressed Proteins data_analysis->results

Caption: Workflow for quantitative label-free proteomics.

Conclusion

HT61 represents a significant advancement in the development of novel antimicrobials against Staphylococcus aureus. Its unique mechanism of targeting the bacterial cell membrane, leading to rapid depolarization and subsequent cell death, makes it effective against both actively dividing and dormant cells. The comprehensive data presented in this guide, from its molecular interactions to its efficacy against biofilms, underscores its potential as a therapeutic agent. The detailed experimental protocols and visual workflows provided herein are intended to facilitate further research and development in this critical area of infectious disease.

References

The Genesis of a New Antibacterial Class: Early Research on Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolones represent a major class of synthetic antibacterial agents that have had a profound impact on the treatment of bacterial infections for decades. Unlike many of their predecessors, which were discovered through the screening of natural products, the quinolones were born from a serendipitous observation in a chemistry laboratory. This guide delves into the early research that established the foundation of quinoline-based antibacterial compounds, focusing on the initial discoveries, mechanism of action, structure-activity relationships, and the experimental protocols that guided this pioneering work.

The Dawn of Quinolones: The Discovery of Nalidixic Acid

The story of the quinolones begins in the early 1960s during the synthesis of the antimalarial drug chloroquine. Researchers at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which demonstrated modest antibacterial activity.[1][2][3] This accidental discovery prompted a more systematic investigation into related compounds, leading to the synthesis of nalidixic acid by George Lesher and colleagues in 1962.[4][5][6]

Nalidixic acid, technically a 1,8-naphthyridine derivative, was the first quinolone to be introduced for clinical use in 1967.[3][7][8] Its antibacterial spectrum was narrow, primarily targeting Gram-negative enteric bacteria.[2][4][5][9] Consequently, its clinical application was largely restricted to the treatment of uncomplicated urinary tract infections.[2][10] Despite its limitations, the discovery of nalidixic acid was a landmark achievement, as it introduced a novel mechanism of antibacterial action and provided a chemical scaffold for further development.

Mechanism of Action: A Novel Target in Bacterial Replication

Early quinolones were found to inhibit bacterial DNA synthesis, a mode of action distinct from that of previously established antibiotics.[2][11] It was later elucidated that these compounds target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4][6][8][12][13][14] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.

The bactericidal effect of quinolones is achieved by trapping the enzyme-DNA complex in a state where the DNA is cleaved.[4][6][12][14] By stabilizing this complex, the quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4][6][15] This irreversible damage to the bacterial chromosome ultimately triggers cell death. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[14]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Induces supercoiling (Normal Function) Cleaved_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Traps complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds to DS_Breaks Double-Strand Breaks Cleaved_Complex->DS_Breaks Leads to Cell_Death Cell Death DS_Breaks->Cell_Death Induces

Figure 1: Quinolone Mechanism of Action.

Early Structure-Activity Relationship (SAR) Studies

The discovery of nalidixic acid spurred extensive research into the relationship between the chemical structure of quinolones and their antibacterial efficacy. The fundamental quinolone scaffold consists of a bicyclic core. Early studies quickly identified several key structural features essential for activity:

  • The 3-Carboxylic Acid Group: This moiety was found to be crucial for antibacterial activity, likely involved in binding to the DNA gyrase enzyme.[7][16]

  • The 4-Oxo Group: This feature is also essential for the compound's interaction with its target.

  • Substitution at N-1: The ethyl group at the N-1 position of nalidixic acid was found to be important for its potency.

The most significant breakthrough in the early SAR studies was the discovery that the introduction of a fluorine atom at the C-6 position dramatically increased the antibacterial spectrum and potency.[4][7][10][17][18][19] This modification gave rise to the "fluoroquinolone" subclass. Additionally, the incorporation of a piperazine ring or other cyclic amines at the C-7 position was shown to further enhance activity, particularly against Pseudomonas aeruginosa.[16]

Figure 2: Key Sites for Quinolone SAR.

Quantitative Data: Antibacterial Potency of Early Quinolones

The antibacterial activity of early quinolones was quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes representative MIC values for nalidixic acid against common Gram-negative pathogens. It is important to note that these values can vary depending on the specific strain and testing conditions.

CompoundOrganismMIC Range (µg/mL)
Nalidixic Acid Escherichia coli4 - 64[10][17][20]
Klebsiella pneumoniae4 - 32
Proteus mirabilis4 - 16
Shigella spp.1 - 8
Enterobacter spp.8 - 128
Pseudomonas aeruginosaResistant (>256)

Experimental Protocols

The evaluation of novel antibacterial compounds in the early era of quinolone research relied on standardized microbiological methods to determine their in vitro activity. The two primary techniques used were the broth dilution and agar diffusion methods.

Broth Dilution Method for MIC Determination

The broth dilution test is a fundamental method for quantitatively measuring the in vitro activity of an antimicrobial agent against a bacterium.[1][4]

1. Preparation of Antimicrobial Dilutions:

  • A stock solution of the quinoline compound is prepared in a suitable solvent.

  • Serial twofold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or microtiter plate wells.[7]

  • The final concentrations tested typically span a wide range to capture the MIC value.

2. Inoculum Preparation:

  • A standardized suspension of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each test well or tube.

3. Inoculation and Incubation:

  • Each well or tube containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

  • The tubes or plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).[3]

4. Interpretation:

  • Following incubation, the tubes or wells are examined for visible turbidity (bacterial growth).

  • The MIC is recorded as the lowest concentration of the quinoline compound that completely inhibits visible growth.[13]

MIC_Workflow Start Start Prep_Stock Prepare Quinolone Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Broth (Microtiter Plate) Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Examine for Turbidity (Visual Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Experimental Workflow for MIC Determination.

The Path Forward: Limitations and the Rise of Fluoroquinolones

While groundbreaking, the first-generation quinolones like nalidixic acid had significant limitations. These included a narrow spectrum of activity, poor oral absorption and tissue distribution, and the rapid development of bacterial resistance.[2][10] Resistance could emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV.[10]

The early research, however, was invaluable. The elucidation of the mechanism of action and the initial SAR studies provided a clear roadmap for medicinal chemists. This foundational knowledge directly led to the development of the fluoroquinolones in the 1970s and 1980s.[2][10] By incorporating a fluorine atom at C-6 and a piperazine ring at C-7, compounds like norfloxacin and ciprofloxacin were created. These second-generation agents offered a much broader spectrum of activity (including against P. aeruginosa and some Gram-positive bacteria), improved pharmacokinetic properties, and higher potency, revolutionizing antibacterial therapy.[2][8]

Conclusion

The early research on quinoline-based antibacterial compounds, sparked by a fortuitous chemical observation, represents a triumph of medicinal chemistry and microbiology. The journey from the discovery of nalidixic acid to the understanding of its mechanism of action and the initial exploration of its structure-activity relationships laid the critical groundwork for one of the most important classes of antibiotics in modern medicine. This pioneering work not only provided a new tool for combating bacterial infections but also established a robust framework for rational drug design that continues to influence the development of new antibacterial agents today.

References

HT61: A Technical Guide to its Activity Against Non-Dividing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, coupled with the challenge of treating infections involving non-dividing or persistent bacterial cells, necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. HT61, a proprietary quinoline derivative, has demonstrated significant bactericidal activity against both actively dividing and non-dividing bacteria, particularly Staphylococcus aureus, a pathogen notorious for its ability to form persistent infections and biofilms. This technical guide provides an in-depth overview of the current scientific understanding of HT61, focusing on its efficacy against non-dividing bacteria, its mechanism of action, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

HT61 exerts its bactericidal effect through a multi-faceted attack on the bacterial cell envelope. Unlike many conventional antibiotics that target metabolic processes active only in dividing cells, HT61's mechanism is not dependent on bacterial replication.[1][2][3][4][5]

The primary mechanism involves:

  • Membrane Depolarization: HT61 preferentially binds to anionic components of the staphylococcal cell membrane.[1][2][5] This interaction leads to a rapid depolarization of the membrane potential, disrupting its integrity and function.

  • Cell Wall Disruption: Following membrane depolarization, HT61 causes structural instability in the cell wall, leading to its destruction.[1] Scanning electron microscopy has revealed that treatment with HT61 leads to a disrupted cellular structure.[1]

Proteomic studies have shown that S. aureus treated with HT61 exhibits an increased expression of proteins associated with the cell wall stress stimulon, indicating a cellular response to the damage inflicted on the cell envelope.[1]

HT61_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular HT61 HT61 Cell_Membrane Cell Membrane (Anionic Components) HT61->Cell_Membrane Binding Cell_Wall Cell Wall HT61->Cell_Wall Interaction Cellular_Processes Disrupted Cellular Processes Cell_Membrane->Cellular_Processes Membrane Depolarization Cell_Wall->Cellular_Processes Structural Instability & Disruption

Figure 1: Mechanism of Action of HT61.

Quantitative Data on Bactericidal Activity

The efficacy of HT61 against non-dividing bacteria has been quantified through various studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of HT61 against Staphylococcus aureus, particularly in contexts where non-dividing cells are prevalent, such as biofilms.

Organism Growth Phase/Condition Metric Concentration (mg/L) Reference
S. aureusPlanktonic (Non-dividing)MBCNot specified[1][2][3][4][5]
S. aureusBiofilmMBC32[1]
VancomycinBiofilmMBC64[1]

Table 1: Comparative Minimum Bactericidal Concentrations (MBCs)

Synergistic Activity with Other Antimicrobials

HT61 has been shown to enhance the activity of other antimicrobial agents, particularly against non-multiplying (stationary-phase) bacteria. This synergistic effect is a promising area of research for combating recalcitrant infections.

Combination Bacterial Strain Growth Phase Observation Reference
HT61 (4 mg/L) + Neomycin (8 mg/L)MSSA & MRSAStationary-phaseComplete killing in 2-8 hours[2]
HT61 (4 mg/L) + Gentamicin (8 mg/L)MSSA & MRSAStationary-phaseComplete killing in 2-8 hours[2]
HT61 + ChlorhexidineMSSA & MRSALog-phase & Stationary-phaseSynergistic activity[2]

Table 2: Synergistic Activity of HT61 with Other Antimicrobials

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the activity of HT61 against non-dividing bacteria.

Antimicrobial Susceptibility Testing Against Biofilms

This protocol is adapted from studies evaluating the efficacy of HT61 against mature S. aureus biofilms.[1]

Biofilm_Susceptibility_Workflow A Inoculate S. aureus in TSB in 96-well plates B Incubate for 24h at 37°C to form biofilm A->B C Wash with PBS to remove planktonic cells B->C D Add fresh media with serial dilutions of HT61 C->D E Incubate for a further 24h D->E F Wash with PBS E->F G Add resazurin-based viability stain (e.g., alamarBlue) F->G H Incubate and measure fluorescence G->H I Determine MBC (lowest concentration with no viable cells) H->I

Figure 2: Workflow for Biofilm Susceptibility Testing.

Methodology:

  • Biofilm Formation: S. aureus is grown in a suitable medium, such as Tryptic Soy Broth (TSB), in 96-well microtiter plates for 24 hours at 37°C to allow for biofilm formation.

  • Removal of Planktonic Cells: The supernatant is carefully removed, and the wells are washed with Phosphate Buffered Saline (PBS) to remove non-adherent, planktonic bacteria.

  • Antimicrobial Treatment: Fresh medium containing serial dilutions of HT61 is added to the wells.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Viability Assessment: After incubation, the wells are washed again with PBS. A viability stain, such as a resazurin-based assay, is added to determine the metabolic activity of the remaining cells.

  • MBC Determination: The Minimum Bactericidal Concentration is determined as the lowest concentration of HT61 that results in a complete loss of viability.

Time-Kill Analysis Against Stationary-Phase Bacteria

This protocol outlines the methodology for assessing the bactericidal kinetics of HT61 against non-multiplying bacteria.[2]

Time_Kill_Workflow A Grow S. aureus to stationary phase (5-6 days) B Wash and resuspend cells in PBS A->B C Add HT61 and/or other antimicrobials at desired concentrations B->C D Incubate at 37°C C->D E Collect aliquots at specific time points (e.g., 0, 2, 4, 6, 8, 24h) D->E F Perform serial dilutions and plate on agar plates E->F G Incubate plates and count colony-forming units (CFU) F->G H Plot log10 CFU/mL vs. time G->H

Figure 3: Workflow for Time-Kill Analysis.

Methodology:

  • Preparation of Stationary-Phase Culture: S. aureus is cultured for an extended period (e.g., 5-6 days) to ensure entry into the stationary phase, where cell division is minimal.

  • Cell Preparation: The stationary-phase culture is washed with PBS and resuspended to a standardized cell density.

  • Antimicrobial Exposure: HT61, alone or in combination with other antimicrobials, is added to the bacterial suspension.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted and plated on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: The results are plotted as the logarithm of CFU/mL against time to visualize the rate and extent of bacterial killing.

Proteomic Analysis of HT61-Treated Bacteria

This protocol provides a general workflow for investigating the cellular response of S. aureus to HT61 treatment using quantitative label-free proteomics.[1]

Proteomics_Workflow A Culture S. aureus with and without sub-inhibitory/inhibitory concentrations of HT61 B Harvest cells and extract proteins A->B C Digest proteins into peptides (e.g., with trypsin) B->C D Analyze peptides by LC-MS/MS C->D E Identify and quantify proteins using bioinformatics software D->E F Perform statistical analysis to identify differentially expressed proteins E->F G Functional annotation and pathway analysis F->G

Figure 4: Workflow for Proteomic Analysis.

Methodology:

  • Bacterial Culture and Treatment: S. aureus cultures are grown to the desired phase (e.g., stationary phase or as a biofilm) and treated with sub-inhibitory or inhibitory concentrations of HT61.

  • Protein Extraction: Bacterial cells are harvested, and total proteins are extracted using appropriate lysis buffers and techniques.

  • Protein Digestion: The extracted proteins are digested into smaller peptides, typically using an enzyme like trypsin.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the corresponding proteins and determine their relative abundance in treated versus untreated samples.

  • Functional Analysis: Differentially expressed proteins are subjected to functional annotation and pathway analysis to understand the cellular processes affected by HT61.

Conclusion

HT61 represents a significant advancement in the search for novel antimicrobials effective against non-dividing bacteria. Its unique mechanism of action, targeting the bacterial cell membrane and wall, circumvents the limitations of many conventional antibiotics that rely on active cellular replication. The demonstrated efficacy of HT61 against persistent bacterial forms like biofilms, both alone and in synergy with other antimicrobials, underscores its potential as a valuable therapeutic agent in the fight against chronic and resistant infections. Further research into its broader spectrum of activity and in vivo efficacy is warranted to fully realize its clinical potential.

References

Technical Guide: Foundational Studies on the Bactericidal Properties of HT61

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the foundational research on HT61, a novel quinoline-derived compound with potent bactericidal activity, particularly against Staphylococcus aureus. HT61 is distinguished by its efficacy against non-multiplying, persistent bacteria, a key challenge in antimicrobial therapy. This guide details its mechanism of action, summarizes key quantitative data from in vitro studies, provides standardized experimental protocols for its evaluation, and presents visual diagrams of its molecular pathway and associated experimental workflows.

Core Concepts and Mechanism of Action

HT61 is a small quinolone-derived compound developed as a topical antibiotic. A primary innovation in its development was the focus on targeting non-multiplying (stationary phase) bacteria from the outset[1]. In clinical infections, these persistent, non-multiplying bacterial populations are often responsible for the recalcitrance of infections and the failure of conventional antibiotics, which primarily target actively dividing cells[1][2][3][4].

The core bactericidal mechanism of HT61 involves a multi-faceted attack on the bacterial cell envelope[5][6][7].

  • Membrane Targeting and Depolarization: HT61 is cationic and preferentially binds to anionic phospholipids that are abundant in the bacterial cell membrane[6][7]. This interaction disrupts membrane integrity, causing rapid depolarization and the formation of pores or lesions[8]. The severe structural damage leads to the leakage of intracellular contents and ultimately, cell death.

  • Cell Wall Stress and Biosynthesis Interference: Following membrane disruption, HT61 induces a significant cell wall stress response[5][6][9]. Proteomic analyses have shown that treatment with HT61 leads to the increased expression of proteins associated with the Cell Wall Stress (CWS) stimulon and the dcw (division cell wall) gene cluster[5][6]. This indicates a cellular response to widespread damage in the peptidoglycan and cell wall biosynthesis pathways.

  • Potential SOS Response Induction: Due to its quinolone-like structure, it is hypothesized that HT61 may also induce the SOS response, a global response to DNA damage in bacteria[5]. This suggests a potential secondary mechanism of action that could contribute to its bactericidal efficacy.

This combined assault on both the cell membrane and cell wall makes the development of resistance more difficult[1]. Studies have shown no resistance development in S. aureus even after 50 serial passages with sub-optimal concentrations of HT61[1].

Visualized Mechanism of Action

The following diagram illustrates the proposed molecular cascade of HT61's bactericidal activity.

HT61_Mechanism cluster_extracellular Extracellular cluster_cell Staphylococcus aureus Cell cluster_membrane Cell Membrane cluster_periplasm Cell Wall / Periplasm cluster_cytoplasm Cytoplasm HT61 HT61 Compound Membrane Anionic Phospholipids HT61->Membrane 1. Binds CWS Cell Wall Stress (CWS) Stimulon & dcw Cluster Upregulation Membrane->CWS 2. Depolarization & Structural Damage SOS Potential SOS Response Membrane->SOS 3. Downstream Stress Signal (DNA Damage?) Death Bacterial Cell Death CWS->Death 4. Biosynthesis Failure SOS->Death Contributes to Cell Death

Caption: Proposed mechanism of action for HT61 against S. aureus.

Quantitative Bactericidal Data

Quantitative assessments confirm HT61's efficacy against both planktonic and biofilm-forming S. aureus, including its superiority to conventional antibiotics like vancomycin in specific contexts.

Table of In Vitro Efficacy (Planktonic & Biofilm)

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for HT61 against S. aureus UAMS-1, a methicillin-sensitive osteomyelitis isolate.

CompoundCulture TypeMIC (mg/L)MBC (mg/L)Reference
HT61 Planktonic1632[6][7]
VancomycinPlanktonic44[7]
HT61 Biofilm-32[6][7]
VancomycinBiofilm-64[6][7]

Note: MBC is defined as the concentration eliciting a 99.9% reduction in viability.

Table of Synergistic Activity

HT61 has demonstrated the ability to enhance the activity of other antimicrobials, particularly against non-multiplying bacteria. The following table summarizes the findings from chequerboard assays using the Fractional Inhibitory Concentration Index (FICI).

Combination AgentTarget OrganismsFICI Interpretation ResultReference
GentamicinMSSA & MRSANo Interaction[8]
NeomycinMSSA & MRSANo Interaction[8]
MupirocinMSSA & MRSANo Interaction[8]
ChlorhexidineMSSA & MRSASynergy observed in 65% of both MSSA and MRSA isolates.[8]

Note: Synergy is typically defined by an FICI of ≤ 0.5. Time-kill analysis, however, demonstrated significant synergistic activities for combinations with neomycin, gentamicin, and chlorhexidine, especially against non-multiplying bacteria[8].

Experimental Protocols

The foundational studies on HT61 utilized standardized methodologies for assessing antimicrobial susceptibility. The following protocols are based on these cited methods.

Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method for determining MICs and is used to establish the minimum concentration of HT61 required to inhibit and kill bacteria.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • HT61 stock solution of known concentration

  • Bacterial culture (e.g., S. aureus ATCC 29213 for quality control) grown to log phase

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Drug Dilution: Prepare a two-fold serial dilution of HT61 in CAMHB across the wells of the 96-well plate. Leave a column for a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Seal the plates and incubate at 35°C ± 1°C for 18-24 hours in ambient air.

  • MIC Reading: The MIC is the lowest concentration of HT61 at which there is no visible growth (no turbidity) as detected by the unaided eye.

  • MBC Determination: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth. Plate each aliquot onto a TSA plate.

  • MBC Incubation & Reading: Incubate the TSA plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Protocol: Time-Kill Kinetic Assay

This assay evaluates the rate at which HT61 kills a bacterial population over time.

Materials:

  • Bacterial culture grown to early- or mid-logarithmic phase

  • Culture flasks with CAMHB

  • HT61 stock solution

  • Sterile saline for dilutions

  • TSA plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Prepare a starting bacterial culture in CAMHB with an adjusted concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup: Prepare flasks containing CAMHB with desired concentrations of HT61 (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control flask. Inoculate all flasks with the prepared bacterial culture.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto TSA plates to enumerate the viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each HT61 concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Workflow Visualizations

The following diagrams provide a visual representation of the experimental workflows.

Workflow for MIC/MBC Determination

MIC_MBC_Workflow start Start: Prepare 0.5 McFarland Suspension dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL start->dilute_inoculum inoculate Inoculate Plate Wells with Bacteria dilute_inoculum->inoculate dilute_drug Prepare 2-fold Serial Dilutions of HT61 in 96-well Plate dilute_drug->inoculate incubate_mic Incubate Plate 18-24h at 35°C inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates 24h at 37°C plate_mbc->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for Minimum Inhibitory & Bactericidal Concentration assays.

Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_sampling Sampling Loop start Start: Prepare Log-Phase Bacterial Culture setup Set up Flasks with Broth, HT61 (at various MIC multiples) & Growth Control start->setup inoculate Inoculate all Flasks to ~5x10^5 CFU/mL setup->inoculate incubate Incubate with Shaking at 37°C inoculate->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate Repeat for each time point count Incubate & Count CFUs dilute_plate->count Repeat for each time point count->sample Repeat for each time point plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for a bactericidal time-kill kinetic study.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of HT61

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial literature review indicates that HT61 is primarily recognized as a quinolone-derived antibacterial agent. However, the scope of this document aligns with the evaluation of a compound for anti-cancer efficacy. It is possible that "HT61" is a novel compound under investigation for such properties, or that there may be a conflation with similarly named compounds, such as GANT61, a known inhibitor of the Hedgehog signaling pathway with demonstrated anti-cancer effects. The following protocols and application notes are presented as a comprehensive guide for the in vitro assessment of a compound, herein referred to as HT61, for its potential as an anti-cancer therapeutic.

These notes provide an overview of standard in vitro methodologies to assess the efficacy of HT61. The primary objectives are to determine its cytotoxic and apoptotic effects on cancer cell lines and to elucidate its potential mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] This assay is a fundamental first step to determine the dose-dependent effect of HT61 on cell viability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay[1][2][3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of HT61 in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29 human colorectal cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • HT61 (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of HT61 in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the HT61 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve HT61) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[3]

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[3]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve (percentage viability vs. log concentration of HT61).

  • Determine the IC50 value from the curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][5]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry[6][7][8][10]

Objective: To quantify the induction of apoptosis by HT61.

Materials:

  • Cancer cell line

  • Complete culture medium

  • HT61

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with HT61 at concentrations around the IC50 value for 24 or 48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.[4]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Data Presentation:

  • Present the data as dot plots showing the distribution of the four cell populations.

  • Quantify the percentage of cells in each quadrant and present in a bar graph or table.

Cell Cycle Analysis

This method is used to determine the effect of HT61 on the progression of the cell cycle.[8][9][10] Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), which can lead to apoptosis.[11] Cell cycle analysis is typically performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[11][12][13][14][16]

Objective: To determine if HT61 induces cell cycle arrest.

Materials:

  • Cancer cell line

  • Complete culture medium

  • HT61

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with HT61 at concentrations around the IC50 value for 24 or 48 hours.

    • Include a vehicle control.

  • Cell Fixation:

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[9]

    • Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[12]

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

  • Present the data as DNA content histograms.

  • Quantify the percentage of cells in each phase of the cell cycle and present in a table or bar graph.

Data Presentation

Table 1: Effect of HT61 on Cell Viability (MTT Assay)
HT61 Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.100.0688
50.850.0568
100.630.0450.4
250.300.0324
500.150.0212

IC50 Value: Approximately 10 µM

Table 2: Apoptosis Induction by HT61 (Annexin V/PI Staining)
Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.3
HT61 (10 µM)60.5 ± 3.525.8 ± 2.810.2 ± 1.5
HT61 (25 µM)35.1 ± 4.245.3 ± 3.915.6 ± 2.1
Table 3: Cell Cycle Distribution after HT61 Treatment
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 2.325.1 ± 1.819.5 ± 1.5
HT61 (10 µM)70.2 ± 3.115.8 ± 2.014.0 ± 1.9
HT61 (25 µM)78.5 ± 3.810.2 ± 1.511.3 ± 1.7

Mandatory Visualization

Hypothetical Signaling Pathway for HT61 Action

Assuming HT61 acts similarly to GANT61, a plausible mechanism of action would be the inhibition of the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[11][13][14]

HT61_Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) GLI_active->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binding HT61 HT61 HT61->GLI_active Inhibition

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by HT61.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of HT61 B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Logical Relationship: Apoptosis and Cell Cycle Analysis

Apoptosis_CellCycle_Logic HT61 HT61 Treatment CellCycleArrest Cell Cycle Arrest (e.g., G0/G1 phase) HT61->CellCycleArrest Apoptosis Induction of Apoptosis HT61->Apoptosis CellCycleArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Relationship between HT61-induced cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Investigating HT61 Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT61 is a novel quinoline-derived compound demonstrating potent bactericidal activity, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Its primary mechanism of action involves the depolarization of the bacterial cell membrane.[3][4] Emerging evidence suggests that HT61 can act synergistically with existing antibiotics, enhancing their efficacy and potentially overcoming established resistance mechanisms.[1][2][3] These application notes provide detailed protocols for researchers to investigate the synergistic potential of HT61 with various antibiotics through established in vitro methods.

The following protocols outline three key experimental approaches to assess synergy: the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index, time-kill assays to evaluate the dynamics of bacterial killing, and biofilm disruption assays to assess the combination's effectiveness against bacterial biofilms.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing key findings.

Bacterial StrainAntibioticHT61 MIC (µg/mL)Antibiotic MIC (µg/mL)HT61 FICAntibiotic FICFIC Index (FICI)InterpretationTime-Kill (log reduction at 24h)Biofilm Reduction (%)
S. aureus ATCC 29213Vancomycin
MRSA USA300Vancomycin
P. aeruginosa PAO1Tobramycin
Clinical Isolate 1Tobramycin

Interpretation of FIC Index (FICI):

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[5][6]

Experimental Protocols

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This assay determines the synergistic, additive, indifferent, or antagonistic effect of combining HT61 with an antibiotic.[7][8]

Materials:

  • HT61 stock solution

  • Antibiotic stock solution

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)[8]

  • 96-well microtiter plates[7]

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Before the synergy test, determine the MIC of HT61 and the antibiotic individually using the broth microdilution method.[3] This will inform the concentration range for the checkerboard assay.

  • Set up the Checkerboard Plate:

    • Prepare serial twofold dilutions of the antibiotic horizontally across the 96-well plate in 50 µL of MHB.[8][9]

    • Prepare serial twofold dilutions of HT61 vertically down the plate in 50 µL of MHB.[8][9]

    • The result is a matrix of wells containing various concentrations of both agents.

    • Include control wells with only HT61, only the antibiotic, and a growth control (no antimicrobial agents).[6]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.[8]

    • Incubate the plate at 37°C for 18-24 hours.[9]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each agent:

      • FIC of HT61 = (MIC of HT61 in combination) / (MIC of HT61 alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)[10]

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of HT61 + FIC of Antibiotic[10]

    • The lowest FICI value determines the nature of the interaction.

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing by the combination of HT61 and an antibiotic over time.[11][12]

Materials:

  • HT61 and antibiotic stock solutions

  • Bacterial culture

  • MHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Protocol:

  • Prepare Bacterial Culture:

    • Grow an overnight culture of the test bacterium in MHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks containing fresh MHB.[13]

  • Set up Experimental Conditions:

    • Prepare flasks with the following conditions:

      • Growth control (no antimicrobials)

      • HT61 alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • HT61 and antibiotic in combination (at the same sub-inhibitory concentrations)

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

  • Bacterial Viability Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[15]

Biofilm Disruption Assay

This assay evaluates the ability of the HT61-antibiotic combination to eradicate established biofilms.[16][17]

Materials:

  • HT61 and antibiotic stock solutions

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (for biofilm formation)

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Protocol:

  • Biofilm Formation:

    • Grow an overnight bacterial culture and dilute it in TSB with glucose.

    • Add 200 µL of the diluted culture to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[16]

  • Treatment of Biofilms:

    • Carefully aspirate the planktonic cells from the wells and wash gently with sterile phosphate-buffered saline (PBS).

    • Add fresh media containing HT61 alone, the antibiotic alone, or the combination to the wells with the established biofilms.

    • Include a control well with media only.

    • Incubate for a further 24 hours at 37°C.[16]

  • Quantification of Biofilm:

    • Aspirate the media and wash the wells with PBS.

    • Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm reduction.

    • A significant reduction in absorbance in the combination-treated wells compared to the single-agent wells indicates a synergistic effect on biofilm disruption.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_culture Prepare Bacterial Inoculum det_mic Determine Individual MICs prep_culture->det_mic time_kill Time-Kill Assay prep_culture->time_kill biofilm Biofilm Disruption Assay prep_culture->biofilm checkerboard Checkerboard Assay det_mic->checkerboard calc_fic Calculate FIC Index checkerboard->calc_fic plot_kill_curves Plot Time-Kill Curves time_kill->plot_kill_curves quant_biofilm Quantify Biofilm Reduction biofilm->quant_biofilm interpret_results Interpret Synergy/ Additive/Antagonism calc_fic->interpret_results plot_kill_curves->interpret_results quant_biofilm->interpret_results

Caption: Experimental workflow for HT61 synergy studies.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm ht61 HT61 membrane Membrane Depolarization ht61->membrane Induces antibiotic Antibiotic (e.g., Aminoglycoside) transporter Antibiotic Transporter antibiotic->transporter Enters Cell membrane->transporter Enhances Uptake via Increased Permeability cell_death Bacterial Cell Death membrane->cell_death Contributes to ribosome Ribosome transporter->ribosome Targets protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Inhibits protein_synthesis->cell_death Leads to

Caption: Hypothetical synergistic signaling pathway of HT61 and an antibiotic.

References

Application Notes and Protocols: Checkerboard Assay for HT61 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT61 is a novel quinolone-derived antibiotic compound with potent bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] A key characteristic of HT61 is its efficacy against non-multiplying bacteria, a feature that distinguishes it from many conventional antibiotics.[1] The primary mechanism of action of HT61 involves the depolarization of the bacterial cell membrane, leading to the destruction of the cell wall.[1][2] This unique mechanism makes HT61 a promising candidate for combination therapy, potentially enhancing the efficacy of other antimicrobial agents and mitigating the development of resistance.

Combination therapy is a critical strategy in combating infectious diseases, often leading to synergistic effects, reduced drug dosages, and a lower likelihood of resistance emergence. The checkerboard assay is a widely used in vitro method to systematically evaluate the interactions between two antimicrobial agents.[3] This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic, additive, indifferent, or antagonistic effects of HT61 in combination with other antimicrobial agents against relevant bacterial strains.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of two compounds, individually and in combination. The resulting pattern of growth inhibition allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination. From these values, the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction between the two agents.

Key Metrics: MIC and FIC Index

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

  • Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.

  • FIC Index (FICI): The sum of the FICs of the two drugs in combination (FIC of Drug A + FIC of Drug B). The FICI provides a quantitative measure of the drug interaction.

Data Presentation

The results of a checkerboard assay are typically summarized in tables to clearly present the MIC values and the calculated FIC indices for each combination.

Table 1: Example Data Layout for Checkerboard Assay Results

Drug A Concentration (µg/mL)Drug B Concentration (µg/mL)Growth (+/-)FIC AFIC BFICI (FIC A + FIC B)Interaction
MIC of A alone0-101-
0MIC of B alone-011-
.....................
Concentration XConcentration Y-X / MIC AY / MIC B(X/MIC A)+(Y/MIC B)Synergy/Additive/Indifference/Antagonism
.....................

Table 2: Interpretation of FIC Index (FICI) Values

FICIInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Experimental Protocols

Materials and Reagents
  • HT61 (stock solution of known concentration)

  • Combination antimicrobial agent (stock solution of known concentration)

  • Bacterial strain of interest (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Sterile reservoirs

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_stock Prepare Drug Stock Solutions plate_setup Set up 96-well Plate Dilutions prep_stock->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate for Growth (Visual/OD) incubate->read_plate determine_mic Determine MICs read_plate->determine_mic calculate_fic Calculate FIC Index determine_mic->calculate_fic interpret Interpret Results calculate_fic->interpret

Caption: Experimental workflow for the checkerboard assay.

Step-by-Step Protocol

1. Preparation of Drug Dilutions:

a. Prepare stock solutions of HT61 and the combination drug in a suitable solvent (e.g., DMSO or water) at a concentration at least 100-fold higher than the expected MIC.

b. In a sterile 96-well plate (the "master plate"), prepare serial two-fold dilutions of HT61 horizontally (e.g., across columns 1-10) and the combination drug vertically (e.g., down rows A-G). The final volume in each well should be 50 µL.

  • Row H should contain serial dilutions of HT61 alone to determine its MIC.
  • Column 11 should contain serial dilutions of the combination drug alone to determine its MIC.
  • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

2. Preparation of Bacterial Inoculum:

a. From a fresh culture plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

3. Inoculation of the Assay Plate:

a. Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well of the master plate, except for the sterility control wells. This will bring the final volume in each well to 100 µL.

4. Incubation:

a. Cover the plate and incubate at 37°C for 18-24 hours.

5. Reading the Results:

a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

b. Alternatively, for a more quantitative measure, read the optical density (OD) of each well at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

6. Data Analysis and Interpretation:

a. Determine the MIC of HT61 alone (from Row H) and the combination drug alone (from Column 11).

b. For each well showing no growth in the combination section of the plate, calculate the FIC for each drug:

  • FIC of HT61 = (MIC of HT61 in combination) / (MIC of HT61 alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

c. Calculate the FICI for each non-growth well:

  • FICI = FIC of HT61 + FIC of Drug B

d. The lowest FICI value for the entire plate is reported as the result of the interaction. Interpret the interaction based on the values in Table 2.

Signaling Pathway Diagrams

The primary mechanism of action of HT61 is the disruption of the bacterial cell membrane and cell wall. The following diagram illustrates this proposed mechanism.

ht61_moa cluster_cell Bacterial Cell membrane Cell Membrane wall Cell Wall depolarization Membrane Depolarization membrane->depolarization cytoplasm Cytoplasm ht61 HT61 ht61->membrane Targets wall_destruction Cell Wall Destruction depolarization->wall_destruction cell_death Bacterial Cell Death wall_destruction->cell_death

Caption: Proposed mechanism of action of HT61.

Some quinolone-like compounds have been shown to induce the SOS response in bacteria, which is a global response to DNA damage. While not definitively proven for HT61, it represents a potential secondary mechanism of action.

sos_pathway ht61 HT61 (potential) dna_damage DNA Damage ht61->dna_damage recA RecA Activation dna_damage->recA lexA LexA Cleavage recA->lexA sos_genes SOS Gene Expression (DNA Repair, etc.) lexA->sos_genes Derepression

Caption: Potential induction of the SOS response pathway by HT61.

Conclusion

The checkerboard assay is a valuable tool for evaluating the potential of HT61 in combination therapies. By following this detailed protocol, researchers can generate robust and reproducible data to characterize the interactions between HT61 and other antimicrobial agents. The synergistic potential of HT61, stemming from its unique mechanism of action, warrants further investigation and could lead to the development of novel and effective treatment strategies for challenging bacterial infections.

References

Application Notes and Protocols for Assessing HT61 Penetration in Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT61 is a novel quinoline-derived antibiotic compound with potent bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Developed as a topical agent, its primary mechanism of action involves targeting and disrupting the bacterial cell membrane, leading to depolarization and cell wall destruction.[1][3] Efficacy has been demonstrated in mouse skin infection models, highlighting the importance of understanding its penetration into and permeation through the skin barrier to optimize its therapeutic effect.[1]

These application notes provide a comprehensive overview of the methodologies for assessing the skin penetration of HT61. The protocols detailed below are designed to offer standardized procedures for researchers in dermatology, pharmacology, and drug development to evaluate the delivery of HT61 into the various layers of the skin.

Overview of Skin Models for Penetration Studies

The choice of skin model is a critical factor in obtaining relevant and reproducible data for HT61 penetration. A variety of in vitro models are available, each with distinct advantages and limitations.[1][4][5]

  • Reconstructed Human Epidermis (RHE): These models, such as EpiSkin™, EpiDerm™, and SkinEthic™, consist of human-derived keratinocytes that have been cultured to form a multilayered epidermis.[5] They are useful for assessing irritation and initial barrier penetration.

  • Full-Thickness Skin Equivalents (LSE): These models incorporate both dermal and epidermal components, providing a more complex system that mimics the structure and function of human skin more closely.[1] They are suitable for studying the interaction between different skin layers and the test compound.

  • Ex Vivo Human and Animal Skin: Excised skin from human donors (e.g., from cosmetic surgery) or animals (e.g., porcine or rodent skin) is considered a gold standard for in vitro permeation studies.[6] These models retain the natural architecture and barrier properties of the skin.

  • Artificial Membranes: Synthetic membranes like Strat-M® and systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) offer high-throughput screening options in the early stages of formulation development.[4][5]

Experimental Protocols for Assessing HT61 Penetration

In Vitro Permeation Study using Franz Diffusion Cells

This protocol describes the use of vertical Franz diffusion cells to quantify the permeation of HT61 through a skin model.

Objective: To determine the rate and extent of HT61 penetration through a selected skin membrane over time.

Materials:

  • Vertical Franz diffusion cells

  • Selected skin model (e.g., ex vivo human skin, RHE model)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

  • HT61 formulation

  • Magnetic stirrer and stir bars

  • Water bath or heating block maintained at 37°C

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for HT61 quantification

Protocol:

  • Prepare the skin membrane and cut sections to fit the Franz diffusion cells.

  • Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.

  • Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

  • Allow the system to equilibrate for at least 30 minutes, maintaining the temperature of the skin surface at 32°C.

  • Apply a precise amount of the HT61 formulation to the surface of the skin in the donor chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution for analysis.

  • Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismount the skin. Wash the surface of the skin to remove any unabsorbed formulation.

  • Analyze the concentration of HT61 in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of HT61 permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the linear portion of the curve.

Skin Retention and Distribution by Tape Stripping

This protocol is used to determine the amount of HT61 retained in the stratum corneum and its distribution within this layer.

Objective: To quantify the concentration of HT61 in the stratum corneum at a specific time point after application.

Materials:

  • Adhesive tape (e.g., 3M Scotch® Magic™ Tape)

  • Scissors

  • Forceps

  • Solvent for extraction of HT61 from the tape strips

  • Vials for sample collection

  • Analytical instrument for HT61 quantification

Protocol:

  • Following a defined exposure time of the HT61 formulation on the skin model (either in vivo or in vitro), carefully remove any excess formulation from the skin surface.

  • Apply a piece of adhesive tape to the treatment area and press down firmly and uniformly for a few seconds.

  • Rapidly remove the tape strip in a single, smooth motion.

  • Place the tape strip into a labeled vial containing a known volume of a suitable extraction solvent.

  • Repeat the tape stripping process for a defined number of times (e.g., 10-20 strips) on the same skin area, placing each strip into a separate vial.

  • Agitate the vials (e.g., by vortexing or sonication) to ensure complete extraction of HT61 from the tape.

  • Analyze the concentration of HT61 in the solvent from each tape strip using a validated analytical method.

  • The amount of HT61 on each tape strip can be correlated to its depth within the stratum corneum.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Permeation Parameters of HT61

FormulationLag Time (hours)Steady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h)Cumulative Permeation at 24h (μg/cm²)
HT61 in Vehicle A
HT61 in Vehicle B
Control

Table 2: HT61 Retention in Stratum Corneum (Tape Stripping)

Tape Strip NumberAmount of HT61 per Strip (μ g/strip )Cumulative Amount of HT61 (μg)
1
2
3
...
Total

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Skin Penetration Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Model Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz equilibration System Equilibration (32°C) prep_franz->equilibration prep_solution Receptor Solution Preparation prep_solution->prep_franz application Application of HT61 Formulation equilibration->application sampling Time-point Sampling of Receptor Fluid application->sampling termination Experiment Termination & Skin Harvest sampling->termination quant_receptor Quantification of HT61 in Receptor Fluid (e.g., HPLC) sampling->quant_receptor tape_stripping Tape Stripping of Stratum Corneum termination->tape_stripping data_analysis Data Analysis & Parameter Calculation quant_receptor->data_analysis quant_tape Quantification of HT61 in Tape Strips tape_stripping->quant_tape quant_tape->data_analysis G HT61 HT61 Compound Membrane Bacterial Cell Membrane HT61->Membrane targets Binding Binding to Membrane Components Membrane->Binding Depolarization Membrane Depolarization Binding->Depolarization Instability Structural Instability Binding->Instability CWD Cell Wall Destruction Depolarization->CWD Instability->CWD

References

Troubleshooting & Optimization

Technical Support Center: Crystal Violet Biofilm Quantification Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the crystal violet biofilm quantification assay. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during this assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common issues encountered during the crystal violet biofilm quantification assay. Each question is followed by a detailed explanation and troubleshooting steps.

Category 1: High Background or False Positives

High background staining can obscure the true results and lead to inaccurate quantification.

Question: Why am I observing high absorbance readings in my negative control wells?

Answer: High background in negative control wells (media only) can be caused by several factors, including dye precipitation, media components staining the plate, or improper washing.

Troubleshooting Steps:

  • Filter the Crystal Violet Solution: Crystal violet solutions can form precipitates over time, which can bind non-specifically to the wells.[1] Filtering the staining solution (e.g., with a 0.2 µm filter) before use can remove these crystals.[1]

  • Check Media Components: Some media components may adhere to the polystyrene plate and pick up the stain. You can test this by staining wells containing only media to see if the media itself is the issue.[2]

  • Optimize Washing: Inadequate washing can leave residual crystal violet in the wells.[3] Ensure your washing steps are sufficient to remove all unbound dye.[3][4] See the protocol section for recommended washing procedures.

  • Use High-Quality Plates: Ensure you are using tissue-culture-treated polystyrene plates, as they are designed for cell adherence and can provide more consistent results.[5]

Category 2: Poor Reproducibility and High Variability

Inconsistent results between replicates or experiments are a common frustration.

Question: My replicate wells show high variability in absorbance readings. What could be the cause?

Answer: High variability is often due to inconsistent handling during the washing and aspiration steps, or the "edge effect" in 96-well plates.

Troubleshooting Steps:

  • Gentle and Consistent Washing: The washing step is critical and a major source of variability.[3][6] Vigorous washing can dislodge the biofilm, while inconsistent washing can leave varying amounts of planktonic cells or residual media.[6][7]

    • Pipetting: When washing with a pipette, place the tip against the side of the well and add the washing solution slowly to avoid disturbing the biofilm.[6]

    • Immersion: Submerging the plate in a tray of distilled water can be a gentler method for washing.[8]

  • Careful Aspiration: Be cautious when aspirating the planktonic culture and subsequent washing solutions. Aspirating too close to the bottom of the well can disrupt the biofilm.[6]

  • Mitigating the "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can lead to increased biofilm formation and higher readings.[9][10] This is known as the "edge effect."[9][10]

    • To minimize this, fill the peripheral wells with sterile water or PBS to maintain humidity.[9][10]

    • Avoid using the outer wells for experimental samples; instead, use them for controls or leave them empty.[9]

Question: Why do my results differ significantly between experiments performed on different days?

Answer: Batch-to-batch variability can be introduced by inconsistencies in media preparation, inoculum density, incubation time, and temperature.[11][12]

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the starting bacterial culture is at the same growth phase and density for each experiment.

  • Control Incubation Conditions: Maintain consistent incubation times and temperatures, as these factors significantly impact biofilm formation.[11]

  • Use a Standardized Protocol: Adhering to a well-defined and consistent protocol for every experiment is crucial for reproducibility.[11]

Category 3: Low Signal or No Biofilm Detection

Difficulty in detecting a biofilm signal can be due to poor biofilm formation or issues with the staining and detection process.

Question: I am not observing any significant biofilm formation, even with known biofilm-forming strains. What should I do?

Answer: This could be due to suboptimal growth conditions for your specific bacterial strain or issues with the assay protocol itself.

Troubleshooting Steps:

  • Optimize Growth Conditions:

    • Media Composition: Different bacteria have different nutritional requirements for robust biofilm formation. You may need to experiment with different growth media.[3] For instance, some protocols recommend supplementing TSB with glucose.[13]

    • Incubation Time: Biofilm formation is a dynamic process. A time-course experiment can help determine the optimal incubation period for your strain.[3]

  • Ensure Proper Plate Type: Use polystyrene, flat-bottomed, tissue-culture-treated plates for optimal biofilm attachment.[5]

  • Fixation Step: A fixation step using methanol or heat can help to adhere the biofilm to the plate and prevent it from being washed away.[9][10]

Question: My absorbance readings are very low, even when I can visually see a biofilm. How can I increase the signal?

Answer: A low signal may indicate inefficient staining or incomplete solubilization of the crystal violet.

Troubleshooting Steps:

  • Increase Staining Time: The recommended staining time is typically 15-30 minutes. You can try increasing this time to allow for better penetration of the dye into the biofilm.

  • Optimize Solubilization: Ensure the crystal violet is fully solubilized before reading the absorbance.

    • Choice of Solvent: 30% acetic acid or 95% ethanol are commonly used.[3][14] You may need to test which works best for your setup.

    • Incubation with Solvent: Allow sufficient time for the solvent to completely dissolve the dye from the biofilm.

    • Transfer to a New Plate: To avoid interference from the biofilm itself, transfer the solubilized dye to a new, clean plate before reading the absorbance.[3]

Category 4: Crystal Violet Staining Issues

Artifacts and other issues directly related to the crystal violet stain can interfere with accurate quantification.

Question: I see small, dark purple crystals in my wells after staining. What are these and how can I get rid of them?

Answer: These are likely crystal violet precipitates.[1][15]

Troubleshooting Steps:

  • Filter the Stain: As mentioned earlier, filtering the crystal violet solution before use is the most effective way to remove these crystals.[1]

  • Proper Rinsing: Thoroughly rinsing the wells after staining will help remove any unbound crystals.[1]

Question: Can crystal violet staining differentiate between live and dead cells in the biofilm?

Answer: No, this is a significant limitation of the crystal violet assay. Crystal violet stains the total biomass, including live cells, dead cells, and the extracellular matrix.[8][11][12] For assessing cell viability within a biofilm, alternative assays like those using tetrazolium salts (MTT, XTT) or fluorescence-based methods are recommended.[3][16]

Experimental Protocols & Data

Standard Crystal Violet Biofilm Assay Protocol

This protocol provides a general workflow. Optimization for specific bacterial strains and experimental conditions is often necessary.

  • Inoculation: Prepare an overnight culture of the bacterial strain of interest. Dilute the culture to the desired concentration (e.g., 1:100 in fresh growth medium). Add 200 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate.[17] Include negative control wells with media only.

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours.[14]

  • Washing: Gently aspirate the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS or distilled water to remove non-adherent cells.[9] Be careful not to disturb the biofilm at the bottom of the well.[6]

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes.[9] Alternatively, air-dry the plate.[3]

  • Staining: Remove the methanol (if used) and allow the plate to air dry completely. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the plate thoroughly with distilled water until the water runs clear.[8]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3][14] Incubate for 15-30 minutes.

  • Quantification: Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.[8] Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[14]

Quantitative Data Summary
ParameterRecommended Range/ValueCommon Solvents for Solubilization
Crystal Violet Concentration 0.1% - 1% (w/v)[3][14]30% Acetic Acid[3][14]
Staining Time 15 - 30 minutes95% Ethanol[3]
Solubilization Time 15 - 30 minutes70% Ethanol[13]
Absorbance Wavelength 570 - 595 nm[3][14]Methanol[18]

Visual Experimental Workflow

The following diagram illustrates the key steps in the crystal violet biofilm quantification assay.

CrystalVioletWorkflow cluster_prep Preparation cluster_processing Processing cluster_quantification Quantification Inoculation Inoculate 96-well plate with bacterial culture Incubation Incubate to allow biofilm formation Inoculation->Incubation Wash1 Wash to remove planktonic cells Incubation->Wash1 Fixation Fix biofilm (e.g., with methanol) Wash1->Fixation Staining Stain with Crystal Violet Fixation->Staining Wash2 Wash to remove excess stain Staining->Wash2 Solubilization Solubilize bound dye Wash2->Solubilization Measurement Measure absorbance (570-595 nm) Solubilization->Measurement

Caption: A flowchart of the crystal violet biofilm quantification assay workflow.

References

Technical Support Center: Improving Skin Penetration of Topical HT61 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Information regarding the specific physicochemical properties and formulation details of HT61 is not extensively available in the public domain. Therefore, this technical support center uses HT61 as a representative example of a novel topical therapeutic. The quantitative data, specific troubleshooting scenarios, and signaling pathways presented are hypothetical and illustrative, based on established principles of topical drug delivery and formulation science. They are designed to provide researchers with a practical framework for addressing challenges with their own specific formulations.

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues and answering frequently asked questions related to enhancing the dermal penetration of topical HT61 formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the skin penetration of topical drugs like HT61?

A1: The principal barrier to drug penetration is the outermost layer of the epidermis, the stratum corneum (SC).[1][2] This layer, often described by a "brick and mortar" model, consists of dead skin cells (corneocytes) embedded in a lipid-rich matrix.[3] A drug's ability to cross this barrier is influenced by its physicochemical properties, such as molecular weight (<500 Da is ideal), lipophilicity (Log P of 1-4 is generally favorable), and the characteristics of the vehicle it is formulated in.[2]

Q2: What general strategies can be employed to enhance the skin penetration of HT61?

A2: Strategies to improve skin penetration can be broadly categorized as:

  • Chemical Penetration Enhancers (CPEs): These are excipients that reversibly disrupt the stratum corneum's lipid structure, thereby increasing drug diffusion.[2][3] Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol), and sulfoxides (e.g., DMSO).[2][4]

  • Vehicle Optimization: The formulation vehicle itself plays a critical role. For instance, nanoemulsions, liposomes, and ethosomes can improve drug solubility and partitioning into the skin.[2][5] Liposomes can encapsulate both hydrophilic and lipophilic drugs and can disrupt the outer layer of the SC.[5]

  • Prodrug Approach: Modifying the chemical structure of HT61 to create a more lipophilic prodrug could enhance its partitioning into the stratum corneum. The prodrug would then be converted to the active HT61 within the skin.[1]

Q3: How do I choose the right in vitro model for my HT61 skin penetration studies?

A3: The choice of model is critical for obtaining reliable and reproducible data. Common models include:

  • Excised Human Skin: This is considered the "gold standard" for in vitro permeation testing as it most accurately reflects in vivo conditions.[6][7] However, its availability is limited and it can exhibit high inter-donor variability.[6][8]

  • Animal Skin: Porcine (pig) skin is often used as a substitute for human skin due to similarities in thickness and lipid composition. Rodent skin is generally more permeable and may overestimate human skin absorption.[7]

  • Synthetic Membranes: Membranes like Strat-M® are designed to mimic the structural and lipid profile of human skin. They offer lower variability and higher reproducibility, making them suitable for screening studies.[7]

Q4: What are the key differences between an In Vitro Release Test (IVRT) and an In Vitro Permeation Test (IVPT)?

A4: Both are crucial tests, but they measure different things.

  • IVRT measures the rate at which the active ingredient is released from the formulation. It typically uses a synthetic membrane and is used to assess product quality and batch-to-batch consistency.[9][10]

  • IVPT measures the rate and extent of drug permeation through a skin membrane (ideally human skin).[9][11] It provides insights into the bioavailability of the drug at the target site.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the development and testing of topical HT61 formulations.

Formulation Stability Issues

Q: My HT61 cream formulation is showing signs of phase separation after 2 weeks at accelerated stability conditions (40°C). What could be the cause and how can I fix it?

A: Phase separation in cream, which is an emulsion, indicates instability.[12][13] This can be caused by several factors.[13]

  • Potential Causes:

    • Improper Emulsification: The initial homogenization speed or duration may have been insufficient to create a stable emulsion.[14][15]

    • Inadequate Stabilizing Agents: The concentration or type of emulsifier or thickening agent may be insufficient to maintain stability at elevated temperatures.[13]

    • Ingredient Incompatibility: An interaction between HT61 and an excipient could be destabilizing the emulsion.[13]

    • Incorrect Order of Addition: Some ingredients, like certain polymers, require specific hydration steps or should be added at particular temperatures to ensure stability.[14][16]

  • Troubleshooting Steps:

    • Review Manufacturing Process: Ensure that process parameters like mixing speed, time, and temperature are tightly controlled and optimized.[14][16]

    • Optimize Emulsifier/Stabilizer Concentration: Prepare several small batches with varying concentrations of your primary emulsifier and co-emulsifier or stabilizer to find the optimal ratio.

    • Evaluate pH: Check if the pH of the formulation has shifted, as this can impact the stability of many emulsifying agents.[17]

    • Screen Different Stabilizers: Consider testing alternative or additional stabilizers, such as polymers (e.g., carbomers, xanthan gum), which can increase the viscosity of the continuous phase and prevent droplet coalescence.

G start Phase Separation Observed check_ph Measure pH of separated sample start->check_ph ph_shift Significant pH Shift? check_ph->ph_shift investigate_ph Investigate cause of shift (e.g., ingredient degradation) ph_shift->investigate_ph Yes no_ph_shift pH is stable ph_shift->no_ph_shift No check_emulsifier Evaluate Emulsifier System (Concentration, Type) investigate_ph->check_emulsifier check_process Review Manufacturing Process (Homogenization speed/time, temperature control) no_ph_shift->check_process process_issue Process Inconsistent? check_process->process_issue optimize_process Optimize & Validate Process Parameters process_issue->optimize_process Yes process_issue->check_emulsifier No stable Formulation Stable optimize_process->stable emulsifier_issue System Suboptimal? check_emulsifier->emulsifier_issue screen_emulsifiers Screen new emulsifiers or adjust concentration emulsifier_issue->screen_emulsifiers Yes emulsifier_issue->stable No screen_emulsifiers->stable

Caption: Troubleshooting logic for emulsion phase separation.

Low Skin Penetration & High Data Variability

Q: My in vitro permeation test (IVPT) results for HT61 show very low flux and high variability between replicates. What are the common causes and how can I improve my experiment?

A: Low flux and high variability are common challenges in IVPT studies.[8]

  • Potential Causes for Low Flux:

    • Poor Solubility: HT61 may have low solubility in the formulation or the receptor fluid, preventing the establishment of a proper concentration gradient.[6]

    • Strong Vehicle Binding: The drug may be too strongly bound to the vehicle components, resulting in a low rate of release.

    • High Lipophilicity/Hydrophilicity: The drug's properties may not be optimal for partitioning from the vehicle and diffusing through the polar and non-polar domains of the stratum corneum.

  • Potential Causes for High Variability:

    • Inconsistent Dosing: Variations in the amount of formulation applied or the surface area of application can lead to significant differences in permeation.[18]

    • Air Bubbles: Air bubbles trapped between the skin and the receptor fluid in the Franz cell can impede diffusion.[19]

    • Skin Integrity and Source: Using skin from different anatomical sites or donors, or skin with compromised barrier integrity, can cause high variability.[6][20]

    • Inconsistent Skin Thickness: Variations in the thickness of the skin sections mounted on the diffusion cells.[18]

  • Troubleshooting Steps:

    • Validate Receptor Fluid: Ensure HT61 is sufficiently soluble in the receptor fluid to maintain "sink conditions" (where the concentration in the receptor fluid is less than 10% of the drug's saturation solubility).[6] You may need to add a co-solvent or surfactant if solubility is low.[18]

    • Standardize Dosing Technique: Use a positive displacement pipette to apply a consistent, defined amount of the formulation (e.g., 5-10 mg/cm²).[18]

    • Improve Franz Cell Setup: Carefully inspect for air bubbles after mounting the skin and filling the receptor chamber. Degas the receptor solution before use.[19]

    • Control Skin Source: Use skin from a single donor and anatomical site for each experiment.[6] Always perform a barrier integrity test (e.g., measuring transepidermal water loss or resistance) before the experiment to exclude compromised skin samples.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of different formulation strategies on the skin penetration of HT61.

Table 1: Effect of Chemical Penetration Enhancers on HT61 Flux (Hypothetical data based on an in vitro permeation test using excised human skin over 24 hours)

Formulation Base (Cream)Penetration Enhancer (5% w/w)Steady-State Flux (ng/cm²/h)Enhancement Ratio*
ControlNone15.2 ± 2.51.0
Formulation AEthanol44.8 ± 5.12.9
Formulation BOleic Acid98.5 ± 11.36.5
Formulation CDimethyl Sulfoxide (DMSO)120.1 ± 14.87.9

*Enhancement Ratio = Flux of Formulation / Flux of Control

Table 2: Impact of Vehicle Type on HT61 Deposition in Skin Layers (Hypothetical data based on tape stripping and skin extraction after 8-hour application)

Vehicle TypeHT61 in Stratum Corneum (µg/cm²)HT61 in Epidermis/Dermis (µg/cm²)
Simple Hydrogel2.1 ± 0.40.5 ± 0.1
O/W Cream3.5 ± 0.61.2 ± 0.3
Nanoemulsion8.9 ± 1.14.7 ± 0.8
Liposomal Gel7.2 ± 0.95.1 ± 0.9

Experimental Protocols

Protocol 1: Ex Vivo Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of HT61 through excised human skin.

1. Preparation of Skin and Receptor Solution

  • Thaw cryopreserved human abdominal skin in phosphate-buffered saline (PBS) at room temperature.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Prepare the receptor solution (e.g., PBS pH 7.4). If HT61 has low aqueous solubility, add a solubilizing agent like polysorbate 20.[7] Degas the solution for at least 30 minutes.[19]

2. Franz Diffusion Cell Assembly

  • Turn on the circulating water bath to maintain the cell temperature at 32°C.[19]

  • Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped.[19]

  • Carefully place the skin section onto the receptor chamber with the dermis side in contact with the receptor fluid.

  • Secure the donor chamber on top of the skin and clamp the two chambers together.[19]

3. Dosing and Sampling

  • Apply a finite dose of the HT61 formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.[18]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the sampling port of the receptor chamber.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[19]

4. Sample Analysis

  • Analyze the concentration of HT61 in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[21]

  • Calculate the cumulative amount of HT61 permeated per unit area at each time point and plot this against time to determine the steady-state flux.

G cluster_prep 1. Preparation cluster_assembly 2. Assembly cluster_exp 3. Experiment cluster_analysis 4. Analysis prep_skin Prepare Skin Sections mount_skin Mount Skin on Cell prep_skin->mount_skin prep_solution Prepare & Degas Receptor Solution fill_chamber Fill Receptor Chamber (No Bubbles) prep_solution->fill_chamber fill_chamber->mount_skin clamp_cell Clamp Donor Chamber mount_skin->clamp_cell apply_dose Apply Formulation Dose clamp_cell->apply_dose take_samples Collect Samples at Time Intervals apply_dose->take_samples replace_fluid Replenish Receptor Fluid take_samples->replace_fluid analyze_hplc Analyze Samples (HPLC) take_samples->analyze_hplc replace_fluid->take_samples Repeat for each time point calc_flux Calculate Permeation Flux analyze_hplc->calc_flux

Caption: Workflow for an ex vivo Franz Diffusion Cell experiment.

Protocol 2: In Vivo Stratum Corneum Sampling Using Tape Stripping

This protocol describes a minimally invasive method to quantify the amount of HT61 that has penetrated the stratum corneum after topical application.[9][22]

1. Application of Formulation

  • Define a specific test area on the subject's forearm (e.g., a 2x2 cm square).

  • Apply a precise amount of the HT61 formulation to the defined area and spread it evenly.[23]

2. Incubation Period

  • Allow the formulation to remain on the skin for a predetermined amount of time (e.g., 4 hours).

  • After the incubation period, gently remove any excess formulation from the skin surface with a dry wipe.

3. Tape Stripping Procedure

  • Firmly press a piece of adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape) onto the treated skin area.[24]

  • Apply consistent pressure (e.g., using a roller) for a few seconds to ensure uniform adhesion.

  • Remove the tape strip smoothly and consistently in a single motion.[23]

  • Repeat this process for a set number of strips (e.g., 15-20) on the same skin site, placing each strip into a separate labeled vial.[22]

4. Extraction and Analysis

  • Add a suitable solvent to each vial to extract HT61 from the tape strip.

  • Vortex and sonicate the vials to ensure complete extraction.

  • Analyze the HT61 concentration in the solvent using a validated HPLC or LC-MS/MS method.

  • The amount of drug on each subsequent tape corresponds to its penetration into deeper layers of the stratum corneum.[22]

Signaling Pathways

Modulation of Skin Barrier Proteins by a Topical Agent

Topical agents can influence the expression of proteins crucial for skin barrier integrity, such as Filaggrin, Loricrin, and Involucrin. A hypothetical pathway could involve the activation of a receptor, leading to a downstream signaling cascade that ultimately enhances the transcription of these key structural proteins, thereby strengthening the skin barrier.

G ht61 Topical Agent (HT61) receptor Epidermal Receptor (e.g., PPARγ) ht61->receptor Activates cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) receptor->cascade tf Transcription Factor Activation (e.g., AP-1) cascade->tf gene Gene Transcription tf->gene filaggrin Filaggrin gene->filaggrin loricrin Loricrin gene->loricrin involucrin Involucrin gene->involucrin barrier Enhanced Skin Barrier Function filaggrin->barrier loricrin->barrier involucrin->barrier

Caption: Hypothetical pathway for skin barrier enhancement.

References

Technical Support Center: Managing Contamination in Long-Term Biofilm Culture with HT61

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing contamination during long-term biofilm culture experiments involving the antimicrobial agent HT61.

Frequently Asked Questions (FAQs)

Q1: What is HT61 and why is it used in biofilm research?

A1: HT61 is a quinoline derivative with potent antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] Its mechanism of action involves targeting the bacterial cell membrane, leading to depolarization and cell wall disruption.[1][2][3][4] HT61 is of interest in biofilm research because it is effective against both dividing and non-dividing (persistent) cells, which are often found in mature biofilms and are tolerant to many conventional antibiotics.[2][3][4]

Q2: What is the antimicrobial spectrum of HT61 and how might it affect common laboratory contaminants?

A2: HT61 has demonstrated strong efficacy against Staphylococcus species.[1][2][3][4] As a quinoline derivative, it belongs to a class of compounds that can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and in some cases, fungi.[5][6][7][8] However, the specific activity of HT61 against common laboratory contaminants such as Bacillus spp., Pseudomonas spp., or fungal species like Aspergillus and Penicillium has not been extensively reported in the available literature. Therefore, it should not be assumed that HT61 will prevent the growth of all potential contaminants.

Q3: What are the primary sources of contamination in long-term biofilm cultures?

A3: Contamination in long-term cultures can originate from several sources, including:

  • Personnel: Introduction of microorganisms from skin, hair, or breath.[9]

  • Reagents and Media: Use of non-sterile media, supplements, or water.[10]

  • Equipment and Supplies: Improperly sterilized bioreactors, tubing, flasks, and pipette tips.

  • Environment: Airborne spores (fungal and bacterial) and dust particles in the laboratory.[4]

  • Cross-contamination: Transfer of microorganisms from other cell lines or cultures being handled in the same workspace.[11]

Q4: How can I ensure the sterility of my HT61 stock solution?

A4: Sterility testing of antimicrobial-containing solutions is crucial. Membrane filtration is the recommended method.[1][2] The HT61 solution should be passed through a 0.22 µm sterile filter. The filter is then rinsed with a sterile fluid to remove any residual HT61 that could inhibit the growth of contaminants on the filter. The filter is then placed in appropriate culture media (e.g., Tryptic Soy Broth for bacteria and Sabouraud Dextrose Broth for fungi) and incubated to detect any microbial growth.[1][2]

Troubleshooting Guides

Guide 1: Investigating Suspected Contamination

This guide provides a systematic approach to identifying the source of contamination in your long-term biofilm culture.

1. Visual Inspection:

  • Turbidity: Is the culture medium cloudy when it should be clear?

  • Color Change: Has the pH indicator in the medium changed color unexpectedly?

  • Surface Growth: Are there any films, mats, or "fuzzy" growths on the surface of the medium or adhered to the culture vessel?[4]

  • Microscopy: Examine a sample of the culture medium and the biofilm under a microscope. Look for microbial morphologies that are inconsistent with your target organism (e.g., motile rods, budding yeast, or filamentous fungi).

2. Culture-Based Detection:

  • Plating: Streak a loopful of the culture medium onto general-purpose agar plates (e.g., Nutrient Agar, Tryptic Soy Agar for bacteria; Potato Dextrose Agar, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C for bacteria, 25-30°C for fungi) and observe for colony growth.

  • Identification: Characterize any growing colonies based on morphology, Gram stain, and further biochemical or molecular tests if necessary.

3. Decision and Action Flowchart:

Figure 1. Workflow for investigating suspected contamination.
Guide 2: Tracing and Eliminating the Source of Contamination

Once a contaminant has been identified, use this guide to pinpoint and eliminate the source.

Potential Source Troubleshooting Steps Preventive Actions
Media and Reagents 1. Culture a sample of the media and each reagent on agar plates.2. Check the expiration dates of all components.3. Review the preparation and sterilization records for the media batch.1. Use high-quality, certified sterile reagents from reputable suppliers.2. Filter-sterilize all heat-labile components.3. Aliquot media and reagents into smaller, single-use volumes.
Aseptic Technique 1. Review handling procedures with all personnel involved.2. Observe the technique of the operator who handled the contaminated culture.3. Check for drafts or excessive movement in the biosafety cabinet.1. Provide thorough training on aseptic technique for all personnel.[12][13][14]2. Work in a certified and properly functioning biosafety cabinet.3. Minimize the time that sterile containers are open.
Equipment 1. Inspect all tubing, connectors, and seals for cracks or leaks.2. Swab critical surfaces of the bioreactor or culture vessel and plate the swabs.3. Verify the parameters of the last autoclave or sterilization cycle.1. Implement a regular maintenance schedule for all equipment.2. Use appropriate sterilization methods for all components (e.g., autoclaving, ethylene oxide).[6]3. Perform sterility checks on the assembled culture system before inoculation.
Environment 1. Use settle plates or an air sampler to assess the microbial load in the laboratory air.2. Swab surfaces in the biosafety cabinet and incubator.1. Maintain a clean and organized laboratory environment.2. Regularly disinfect all work surfaces, incubators, and water baths.[15][16][17]3. Implement a pest control program.

Quantitative Data on Contamination

While specific data for long-term biofilm cultures with antimicrobials is scarce, the following table provides representative data from other fields to highlight the prevalence of contamination and the importance of robust control measures.

Study Context Contamination Rate Most Common Contaminants Reference
Blood Cultures (Multicenter Study)1% - 17%Coagulase-negative staphylococci, Diphtheroid bacilli, Streptococcus spp.[18]
Blood Cultures (Single Center)Average 7%Coagulase-negative Staphylococcus (S. epidermidis)
Long-Term Care Facilities (Environmental Surfaces)65% of resident rooms positive for at least one epidemiologically important pathogenMRSA, C. difficile, MDR-GNR
Mycobacteriology Laboratory (Solid Media Culture)Ranged from 4.6% to 28.2% monthlyNot specified

Experimental Protocols

Protocol 1: Aseptic Setup of a Long-Term Biofilm Culture System

This protocol outlines the key steps for establishing a sterile long-term biofilm culture system, such as a flow cell or drip-flow reactor.

  • Preparation and Sterilization:

    • Thoroughly clean all components of the culture system (e.g., glass, silicone tubing, connectors) with a suitable laboratory detergent.

    • Rinse extensively with deionized water.

    • Assemble the complete flow system, ensuring all connections are secure.

    • Sterilize the entire assembled system by autoclaving at 121°C for at least 30 minutes. Ensure steam can penetrate all parts of the system. For heat-sensitive components, use alternative sterilization methods like ethylene oxide gas or plasma sterilization.[6]

  • System Integrity Check:

    • Aseptically fill the system with sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the system under the planned experimental conditions (temperature, flow rate) for 48-72 hours.

    • Visually inspect for any signs of turbidity.

    • Aseptically collect a sample of the broth and plate it on general-purpose agar to confirm sterility.

  • Inoculation:

    • Prepare an overnight culture of the target biofilm-forming organism.

    • Dilute the culture to the desired starting concentration in fresh, sterile medium.

    • Aseptically introduce the inoculum into the sterile culture system.

  • Initiation of Long-Term Culture:

    • Allow the bacteria to attach to the substratum under static or low-flow conditions for a specified period (e.g., 2-4 hours).

    • Initiate the continuous flow of fresh, sterile medium at the desired rate.

Protocol 2: Aseptic Introduction of HT61 into the Culture System
  • Preparation of Sterile HT61 Stock:

    • Prepare a concentrated stock solution of HT61 in a suitable sterile solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

    • Perform a sterility test on the filtered stock solution as described in the FAQs.

  • Introduction into the Medium Reservoir:

    • Work in a biosafety cabinet.

    • Disinfect the injection port of the sterile medium reservoir with 70% ethanol.

    • Aseptically inject the required volume of the sterile HT61 stock solution into the medium reservoir to achieve the final desired concentration.

    • Ensure thorough mixing of the HT61 in the medium reservoir.

  • Workflow for Introducing Antimicrobial Agent:

introduce_antimicrobial start Prepare Concentrated HT61 Stock Solution filter_sterilize Filter-Sterilize Stock (0.22 µm filter) start->filter_sterilize sterility_test Perform Sterility Test on Stock Solution filter_sterilize->sterility_test prepare_reservoir Prepare Sterile Medium Reservoir sterility_test->prepare_reservoir Stock is sterile disinfect_port Disinfect Injection Port (70% Ethanol) prepare_reservoir->disinfect_port inject_ht61 Aseptically Inject HT61 into Reservoir disinfect_port->inject_ht61 mix Ensure Thorough Mixing inject_ht61->mix connect_to_system Connect Reservoir to Biofilm Culture System mix->connect_to_system

Figure 2. Workflow for aseptic introduction of HT61.

Signaling Pathways and Logical Relationships

General Biofilm Formation Pathway

This diagram illustrates the general stages of biofilm development, which is the target of HT61's therapeutic action.

biofilm_formation planktonic Planktonic (Free-swimming) Bacteria attachment Reversible Attachment planktonic->attachment irreversible_attachment Irreversible Attachment attachment->irreversible_attachment microcolony Microcolony Formation irreversible_attachment->microcolony maturation Biofilm Maturation (EPS Production) microcolony->maturation dispersal Dispersal maturation->dispersal dispersal->planktonic

Figure 3. General stages of biofilm formation.

References

Validation & Comparative

A Comparative Analysis of HT61 and Daptomycin on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two potent antimicrobial compounds, HT61 and daptomycin, on bacterial membranes. Both agents are recognized for their efficacy against challenging Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available experimental data to offer a comprehensive overview of their respective mechanisms of action, impacts on membrane integrity, and bactericidal activity.

Executive Summary

HT61, a novel quinoline-derived compound, and daptomycin, a cyclic lipopeptide antibiotic, exert their bactericidal effects by targeting and disrupting the bacterial cytoplasmic membrane. While both lead to membrane depolarization and permeabilization, the kinetics and specific molecular interactions appear to differ. Daptomycin's action is calcium-dependent and involves the formation of oligomeric structures that create ion-conducting channels, leading to a gradual dissipation of membrane potential.[1][2] In contrast, HT61 is reported to cause a more rapid and severe disruption of the lipid bilayer, leading to the release of intracellular components. This guide presents a side-by-side comparison of their performance based on available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of their mechanisms and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for HT61 and daptomycin, focusing on their activity against Staphylococcus aureus. It is important to note that the data presented has been collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Against Staphylococcus aureus

CompoundStrainMIC (mg/L)MBC (mg/L)Reference
HT61 S. aureus UAMS-1 (MSSA)1632[3][4]
S. aureus Biofilm-32[3][4]
Daptomycin MRSA (98 isolates)0.125 - 1.0-[5]
MRSA (63 isolates)< 1-[2]
S. aureus ATCC 292130.25 - 1-[2]
MRSA (MIC90)0.5 - 1-[2][6]

Table 2: Effect on Bacterial Membrane Potential in Staphylococcus aureus

CompoundConcentrationEffectTime to Max DepolarizationReference
HT61 Not specifiedDepolarizes the bacterial cell membrane.[7]Not specified[7]
Daptomycin 5 µg/mL (~8x MIC)Gradual dissipation of membrane potential.[8]30 - 60 minutes[8]
5 µg/mL>90% reduction in membrane potential within 30 min.[1][2]30 minutes[1][2]

Table 3: Effect on Membrane Permeability (ATP Release) in Staphylococcus aureus

CompoundConcentrationObservationReference
HT61 Not specifiedRelease of intracellular constituents.[9][9]
Daptomycin Up to 50 µg/mLNo significant ATP leakage.[10]
100 µg/mLSignificant ATP leakage observed.[10]

Mechanisms of Action

HT61

HT61 is a quinoline-derived antimicrobial that exhibits potent bactericidal activity against both growing and quiescent bacteria.[9] Its primary mechanism of action involves a direct and rapid interaction with the bacterial cytoplasmic membrane. HT61 is believed to preferentially bind to anionic phospholipids, which are abundant in Gram-positive bacterial membranes. This interaction leads to a swift disruption of the membrane's structural integrity, causing depolarization and the release of essential intracellular components, ultimately leading to cell death.[9]

Daptomycin

Daptomycin is a cyclic lipopeptide antibiotic whose activity is dependent on the presence of calcium ions.[1] Its mechanism of action is a multi-step process that begins with the Ca²⁺-dependent binding of its lipophilic tail to the bacterial cytoplasmic membrane, with a preference for regions rich in phosphatidylglycerol (PG).[11] Following insertion, daptomycin molecules oligomerize within the membrane, forming pore-like structures.[12] These structures facilitate the efflux of potassium ions, leading to a gradual depolarization of the membrane potential.[1][2] This disruption of the membrane's electrochemical gradient inhibits essential cellular processes, including the synthesis of DNA, RNA, and proteins, culminating in bacterial cell death without causing cell lysis.[13]

Visualizing the Mechanisms and Workflows

HT61_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane PL Anionic Phospholipids Disruption Rapid Membrane Disruption PL->Disruption Leads to HT61 HT61 HT61->PL Binds to Depolarization Depolarization Disruption->Depolarization Permeabilization Permeabilization Disruption->Permeabilization Death Cell Death Depolarization->Death Leakage Leakage of Intracellular Contents Permeabilization->Leakage Leakage->Death

Caption: Mechanism of action of HT61 on the bacterial membrane.

Daptomycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane PG Phosphatidylglycerol (PG) Oligomerization Oligomerization & Pore Formation PG->Oligomerization Promotes Dap Daptomycin DapCa Daptomycin-Ca²⁺ Complex Dap->DapCa Ca Ca²⁺ Ca->DapCa DapCa->PG Binds to K_efflux K⁺ Efflux Oligomerization->K_efflux Depolarization Gradual Depolarization K_efflux->Depolarization Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition Death Cell Death (without lysis) Inhibition->Death

Caption: Mechanism of action of daptomycin on the bacterial membrane.

Experimental_Workflow cluster_assays Membrane Integrity and Viability Assays start Bacterial Culture (S. aureus) treatment Treatment with HT61 or Daptomycin start->treatment mic MIC/MBC Determination treatment->mic depol Membrane Potential Assay (e.g., DiSC3(5)) treatment->depol perm Membrane Permeability Assay (e.g., SYTOX Green) treatment->perm atp ATP Release Assay (Luciferase-based) treatment->atp analysis Data Analysis and Comparison mic->analysis depol->analysis perm->analysis atp->analysis

Caption: General experimental workflow for comparing membrane-active agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Protocol: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of HT61 and daptomycin in cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin, the broth must be supplemented with Ca²⁺ to a final concentration of 50 mg/L.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of S. aureus (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

  • Incubation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the antimicrobial agents. Include positive (no drug) and negative (no bacteria) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3][14]

Membrane Potential Assay using DiSC₃(5)

Protocol: This assay measures changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

  • Bacterial Suspension Preparation: Grow S. aureus to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the bacteria in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of approximately 5 µM and incubate in the dark for about 30 minutes to allow the dye to partition into the polarized bacterial membranes, which quenches its fluorescence.

  • Baseline Measurement: Measure the baseline fluorescence of the dye-loaded bacterial suspension using a fluorometer with an excitation wavelength of around 622 nm and an emission wavelength of approximately 670 nm.[1]

  • Treatment and Measurement: Add HT61 or daptomycin (at desired concentrations) to the suspension and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and de-quenched.

  • Controls: Use a known depolarizing agent, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or gramicidin, as a positive control for complete depolarization. A vehicle-treated sample serves as a negative control.[15]

Membrane Permeability Assay using SYTOX™ Green

Protocol: This assay assesses membrane permeability by detecting the influx of the membrane-impermeant nucleic acid stain SYTOX™ Green into cells with compromised membranes.

  • Bacterial Suspension Preparation: Prepare a suspension of S. aureus as described for the membrane potential assay.

  • SYTOX Green Addition: Add SYTOX™ Green to the bacterial suspension to a final concentration of approximately 5 µM and incubate for a short period in the dark.[16]

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of about 485 nm and an emission wavelength of around 525 nm.[16]

  • Treatment and Measurement: Add HT61 or daptomycin and monitor the increase in fluorescence over time. A significant increase in fluorescence indicates that the membrane has become permeable to the dye, which then binds to intracellular nucleic acids.

  • Positive Control: Use heat-killed or detergent-lysed bacteria as a positive control for maximum fluorescence.

Extracellular ATP Release Assay

Protocol: This assay quantifies the release of ATP from bacteria, which is an indicator of membrane damage, using a luciferase-based bioluminescence assay.

  • Bacterial Suspension Preparation: Prepare a washed suspension of S. aureus in a buffer that does not interfere with the luciferase reaction.

  • Treatment: Incubate the bacterial suspension with various concentrations of HT61 or daptomycin for a defined period.

  • Sample Collection: Centrifuge the treated bacterial suspensions to pellet the cells.

  • ATP Measurement: Transfer the supernatant to a new tube and add a luciferase/luciferin reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Detection: Measure the emitted light using a luminometer. The amount of light produced is directly proportional to the concentration of ATP in the supernatant.[17][18]

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the amount of ATP released from the treated cells.

Conclusion

Both HT61 and daptomycin are effective anti-staphylococcal agents that target the bacterial membrane. The available data suggests that HT61 may induce a more rapid and disruptive effect on the membrane, leading to the release of intracellular contents. In contrast, daptomycin's action is more gradual, characterized by a calcium-dependent process of ion channel formation and subsequent depolarization.

The choice between these agents in a therapeutic or research context may depend on the specific application and the desired kinetic profile of bactericidal activity. Further direct comparative studies under standardized conditions are warranted to fully elucidate the nuanced differences in their mechanisms of action and to provide a more definitive assessment of their relative performance. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative investigations.

References

Unveiling the Synergistic Potential of HT61: A Comparative Guide to In Vitro Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LONDON, United Kingdom – In the ongoing battle against antimicrobial resistance, the exploration of antibiotic enhancers presents a promising frontier. HT61, a novel quinoline-derived compound, has demonstrated significant potential in augmenting the efficacy of conventional antibiotics. This guide provides a comprehensive analysis of the in vitro synergy of HT61 with a range of antibiotics, supported by experimental data from checkerboard and time-kill assays, offering valuable insights for researchers, scientists, and drug development professionals.

HT61 operates by depolarizing the bacterial cell membrane, a mechanism that appears to facilitate the action of other antimicrobial agents.[1][2] This guide summarizes the synergistic interactions observed when HT61 is combined with aminoglycosides (gentamicin, neomycin, tobramycin) and the antiseptic chlorhexidine against key pathogens such as Staphylococcus aureus (both methicillin-susceptible and -resistant strains) and Pseudomonas aeruginosa.

Comparative Analysis of In Vitro Synergy

The synergistic potential of HT61 in combination with various antibiotics has been quantitatively assessed using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined by an FICI value of ≤ 0.5.

Synergy against Staphylococcus aureus (MSSA & MRSA)

Data from checkerboard assays highlight the synergistic relationship between HT61 and chlorhexidine against a significant percentage of both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. In contrast, the combination of HT61 with gentamicin and neomycin resulted in no interaction.[1][2]

Antibiotic CombinationBacterial SpeciesFICI RangeInterpretationPercentage of Synergistic Strains
HT61 + GentamicinMSSA & MRSA0.625–1No Interaction0%
HT61 + NeomycinMSSA & MRSA0.625–1No Interaction0%
HT61 + ChlorhexidineMSSA & MRSA≤0.5Synergy65%
HT61 + MupirocinMSSA & MRSA>0.5No Interaction0%

Table 1: Summary of Fractional Inhibitory Concentration Index (FICI) values for HT61 in combination with various antibiotics against Staphylococcus aureus strains.[1][2]

Synergy against Pseudomonas aeruginosa

Further studies have demonstrated the potent synergistic activity of HT61 with the aminoglycoside tobramycin against clinical isolates of Pseudomonas aeruginosa. A significant portion of the tested isolates showed positive interactions or synergy.[3]

Antibiotic CombinationBacterial SpeciesFICIInterpretationPercentage of Synergistic/Positive Interaction Isolates
HT61 + TobramycinP. aeruginosa≤0.5Synergy29%
HT61 + TobramycinP. aeruginosa>0.5 to <1.0Positive Interaction45%

Table 2: Summary of FICI values for the combination of HT61 and tobramycin against Pseudomonas aeruginosa clinical isolates.[3]

Time-Kill Kinetics: A Deeper Look at Synergy

Time-kill assays provide a dynamic view of antimicrobial synergy by measuring the rate of bacterial killing over time. These studies have confirmed the synergistic activity of HT61 with several antibiotics, demonstrating a significant reduction in bacterial viability compared to the individual agents. Synergy in time-kill assays is typically defined as a ≥2-log10 decrease in CFU/ml between the combination and its most active constituent after 24 hours.

While specific quantitative data from published time-kill curves are limited in the abstracts, the findings consistently report significant synergistic activity for HT61 in combination with neomycin, gentamicin, and chlorhexidine against both multiplying and non-multiplying bacteria.[1][2] Similarly, the combination of HT61 and tobramycin showed a clear augmentation of tobramycin's bactericidal activity in time-kill assays against P. aeruginosa.[3][4]

Experimental Protocols

For the validation and comparison of in vitro synergy, detailed and standardized experimental protocols are crucial.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of HT61 and the comparator antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of HT61 are added to the wells along the x-axis, and serial dilutions of the comparator antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI < 4: Indifference

    • FICI ≥ 4: Antagonism[5]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_ht61 Prepare Serial Dilutions of HT61 plate_setup Dispense Dilutions into 96-Well Plate (Checkerboard Format) prep_ht61->plate_setup prep_abx Prepare Serial Dilutions of Antibiotic prep_abx->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs of Individual and Combined Agents incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret

Checkerboard Assay Workflow
Time-Kill Assay Protocol

The time-kill assay provides kinetic information about the antimicrobial activity of drug combinations.

  • Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 CFU/ml in CAMHB.

  • Treatment Setup: The bacterial suspension is exposed to HT61 alone, the comparator antibiotic alone, the combination of both at specific concentrations (often sub-MIC), and a growth control without any antimicrobial agent.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each treatment group, serially diluted, and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of colonies (CFU/ml) is determined.

  • Data Analysis: The log10 CFU/ml is plotted against time for each treatment condition.

  • Interpretation: Synergy is defined as a ≥ 2 log10 decrease in CFU/ml at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_culture Grow Bacterial Culture to Log Phase prep_inoculum Dilute to Starting Inoculum (~5x10^5 CFU/ml) prep_culture->prep_inoculum add_inoculum Inoculate Treatment Tubes prep_inoculum->add_inoculum setup_tubes Prepare Treatment Tubes: - Growth Control - HT61 Alone - Antibiotic Alone - HT61 + Antibiotic setup_tubes->add_inoculum incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 24h) add_inoculum->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate_count Plate Dilutions and Count Colonies (CFU/ml) serial_dilute->plate_count plot_data Plot log10 CFU/ml vs. Time plate_count->plot_data interpret Interpret Results (Synergy, Bactericidal/Bacteriostatic) plot_data->interpret

Time-Kill Assay Workflow

Conclusion

The available in vitro data strongly suggest that HT61 is a promising antibiotic enhancer. Its synergistic activity, particularly with chlorhexidine against S. aureus and tobramycin against P. aeruginosa, warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to validate and expand upon these findings, ultimately contributing to the development of novel combination therapies to combat multidrug-resistant infections.

References

A Head-to-Head Comparison of Novel and Established Agents Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the established antibiotic, linezolid, and the novel investigational compound, V-161, for the treatment of Vancomycin-Resistant Enterococci (VRE) infections is presented. This guide provides an objective look at their mechanisms of action, available performance data, and the experimental basis for their activity.

While a direct comparative search for a compound designated "HT61" yielded no publicly available data, recent advancements in the development of novel agents against VRE have identified a promising investigational compound, V-161. This guide, therefore, contrasts the well-documented efficacy of linezolid with the emerging data on V-161, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current and future landscape of anti-VRE therapeutics.

Executive Summary

Vancomycin-Resistant Enterococci pose a significant threat in healthcare settings, causing an estimated 54,500 infections and 5,400 deaths annually in the United States alone.[1] Linezolid, an oxazolidinone antibiotic, has been a cornerstone of VRE treatment.[2][3] However, the continuous need for novel therapeutic options has led to the investigation of new compounds such as V-161, which employs a distinct mechanism of action.[1][4] This guide will dissect the available data for both agents.

Linezolid: The Established Standard

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is indicated for the treatment of infections caused by Gram-positive bacteria, including VRE.[2][3]

Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation.

Caption: Linezolid's Mechanism of Action.
Performance Data

The efficacy of linezolid against VRE has been documented in numerous studies. The following table summarizes key quantitative data.

ParameterValueReference
Clinical Efficacy
VRE Bacteremia/Invasive InfectionsLinezolid 600 mg bid[2]
In Vitro Susceptibility
Daptomycin MIC < 2 AND Linezolid SusceptibleLinezolid 600 mg bid OR Daptomycin 10 mg/kg IV daily[2]
Daptomycin MIC > 2 and < 4 AND Linezolid SusceptibleLinezolid 600 mg bid OR Daptomycin 12 mg/kg IV daily[2]

Note: The choice between linezolid and daptomycin is based on patient-specific factors.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: MICs for linezolid against VRE isolates are typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI). In these assays, a standardized inoculum of the VRE strain is exposed to serial twofold dilutions of linezolid in a liquid or solid growth medium. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth after a defined incubation period (usually 18-24 hours) at a specific temperature (e.g., 35°C).

V-161: A Novel Investigational Agent

V-161 is a recently identified compound that has demonstrated significant activity against VRE by targeting a novel bacterial enzyme.[1][4]

Mechanism of Action

V-161 selectively inhibits the Na+-transporting V-ATPase enzyme in VRE.[1][4] This enzyme is crucial for the survival of VRE, particularly in the alkaline environment of the human gut, by pumping sodium ions out of the cell.[1][4] Notably, this enzyme is absent in many beneficial gut bacteria, suggesting a potential for selective targeting of VRE with minimal disruption to the host microbiome.[1][4]

V-161 V-161 Na+-V-ATPase Enzyme Na+-V-ATPase Enzyme V-161->Na+-V-ATPase Enzyme inhibits Sodium Ion Efflux Sodium Ion Efflux V-161->Sodium Ion Efflux blocks Na+-V-ATPase Enzyme->Sodium Ion Efflux mediates VRE Survival in Alkaline pH VRE Survival in Alkaline pH Sodium Ion Efflux->VRE Survival in Alkaline pH enables Reduced VRE Growth & Colonization Reduced VRE Growth & Colonization Sodium Ion Efflux->Reduced VRE Growth & Colonization leads to inhibition of

Caption: V-161's Proposed Mechanism of Action.
Performance Data

As V-161 is in the early stages of investigation, clinical data is not yet available. Preclinical data from a recent study are summarized below.

ParameterFindingReference
In Vitro Activity Significantly reduces VRE growth under alkaline conditions.[4]
In Vivo Activity (Mouse Model) Reduced VRE colonization in the small intestine.[4]
Experimental Protocols

Screening for Inhibitors: The identification of V-161 involved screening a large compound library (over 70,000 compounds) for inhibitors of the Na+-V-ATPase enzyme.[4] The effectiveness of promising candidates was then evaluated by assessing their ability to reduce VRE growth in vitro, particularly under alkaline conditions that mimic the gut environment.[4]

In Vivo Colonization Model: The therapeutic potential of V-161 was assessed in a mouse model of VRE intestinal colonization.[4] In this model, mice are typically treated with a cocktail of antibiotics to disrupt their native gut microbiota, followed by oral inoculation with a VRE strain. The effect of V-161 on VRE colonization is then quantified by measuring the number of VRE colony-forming units (CFUs) in fecal samples over time.

Head-to-Head Comparison: Linezolid vs. V-161

FeatureLinezolidV-161
Target Bacterial Ribosome (Protein Synthesis)Na+-V-ATPase Enzyme (Ion Homeostasis)
Spectrum Broad Gram-positive activityAppears selective for bacteria possessing the target enzyme
Development Stage Clinically approved and establishedInvestigational (Preclinical)
Resistance Documented, though still relatively lowNot yet studied
Impact on Microbiome Can affect beneficial Gram-positive bacteriaPotentially less disruptive due to target selectivity[1][4]

Conclusion

Linezolid remains a critical and effective treatment for VRE infections, with a well-characterized mechanism of action and extensive clinical data. The emergence of novel compounds like V-161, with a distinct and selective mechanism of action, offers a promising future direction for anti-VRE therapy. The potential for V-161 to selectively target VRE while preserving the host microbiome is a particularly exciting prospect. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of V-161 and its place in the clinical management of VRE infections. For now, linezolid continues to be a reliable therapeutic choice.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Antibacterial Agent 61

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory reagents is paramount to ensuring the safety of personnel and protecting the environment. For novel or uncharacterized compounds such as Antibacterial Agent 61, a cautious and systematic approach to waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical and antibiotic waste management in a research and development setting.

I. Waste Characterization and Segregation

Prior to disposal, it is crucial to characterize the waste stream containing this compound. As a precautionary measure, all materials contaminated with this agent should be treated as hazardous chemical waste.[1] This includes stock solutions, treated media, contaminated labware, and personal protective equipment (PPE).

Table 1: Waste Stream Characterization for this compound

Waste StreamWaste CategoryRecommended Primary Container
Stock Solutions of this compoundHazardous ChemicalLabeled, sealed, non-reactive container
Used Culture Media with Agent 61Hazardous ChemicalLabeled, leak-proof container
Contaminated Labware (pipettes, flasks)Solid Chemical WastePuncture-resistant biohazard bag/bin
Contaminated PPE (gloves, lab coat)Solid Chemical WasteDesignated, labeled waste bag
Grossly Contaminated Spill Cleanup MaterialHazardous ChemicalLabeled, sealed, non-reactive container

II. Standard Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound. This procedure is designed to minimize exposure and prevent environmental contamination.

  • Segregation at the Source: Immediately after use, segregate all waste contaminated with this compound from the general laboratory waste.

  • Containerization:

    • Liquid Waste: Collect all liquid waste, including stock solutions and used media, in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound."

    • Solid Waste: Place all contaminated solid waste, such as pipette tips, culture plates, and gloves, into a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container should also be clearly labeled.

  • Labeling: All waste containers must be tagged with a hazardous waste label detailing the contents (this compound and any other hazardous components), the date of accumulation, and the principal investigator's name and lab location.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general traffic.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not exceed the storage time limits for hazardous waste as defined by your institutional policies and local regulations.

It is imperative to never dispose of this compound stock solutions or contaminated media down the sink.[1] Autoclaving may not be an effective method for degradation and is not recommended without specific validation for this compound.

III. Experimental Workflow for Compatibility Testing

To ensure safe disposal, it is advisable to perform a small-scale compatibility test before mixing waste streams containing this compound with other chemical waste.

  • Objective: To determine if mixing this compound waste with other laboratory chemical waste streams results in any hazardous reactions (e.g., gas evolution, heat generation, precipitation).

  • Materials:

    • Small, labeled glass vials

    • A representative sample of the this compound waste stream

    • A representative sample of the other chemical waste stream

    • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

  • Procedure:

    • In a well-ventilated fume hood, add 1 mL of the other chemical waste to a labeled vial.

    • Slowly add 1 mL of the this compound waste to the same vial.

    • Observe for any immediate reaction.

    • Loosely cap the vial and allow it to stand for 30 minutes, observing for any delayed reactions.

    • If no reaction is observed, the waste streams are likely compatible for co-disposal. If a reaction occurs, the waste streams must be disposed of separately.

IV. Disposal Pathway Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A This compound Used in Experiment B Liquid Waste (Stock, Media) A->B C Solid Waste (PPE, Labware) A->C D Seal in Labeled, Leak-Proof Container B->D H Do NOT Pour Down Drain B->H E Place in Labeled, Puncture-Resistant Bin C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange for EHS Hazardous Waste Pickup F->G

References

Essential Safety and Handling Guide for Antibacterial Agent 61 (HT61)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Antibacterial agent 61 (HT61), a quinoline derivative. Given the absence of a specific Safety Data Sheet (SDS) for HT61, the following guidance is based on the known hazards of its parent compound, quinoline. It is critical to consult the specific SDS for HT61 once available and to conduct a thorough risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Quinoline and its derivatives are classified as hazardous substances. They can be harmful if swallowed or in contact with skin, cause skin and serious eye irritation, and are suspected of causing genetic defects and cancer.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). Inspect gloves prior to use.To prevent skin contact, as quinoline is harmful upon dermal absorption.[2][5]
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.To protect against serious eye irritation.[2][6]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of work.To prevent skin contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of harmful vapors.[2][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound (HT61)

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood experiment Experimental Use handling->experiment Weighing & Dilution decon Decontamination experiment->decon Post-Experiment disposal Waste Disposal decon->disposal Segregate Waste cleanup Final Cleanup disposal->cleanup Secure for Pickup

Caption: Workflow for the safe handling of this compound (HT61).

Step 1: Preparation

  • Before handling, ensure all necessary PPE is correctly donned.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out.

Step 2: Handling in a Chemical Fume Hood

  • All manipulations of this compound (HT61), including weighing, dilution, and addition to experimental systems, must be conducted within a certified chemical fume hood.

  • Use disposable equipment where possible to minimize contamination.

Step 3: During Experimental Use

  • Keep containers of HT61 tightly sealed when not in use.

  • Avoid the formation of aerosols.

Step 4: Decontamination

  • All surfaces and equipment potentially contaminated with HT61 must be decontaminated. Use a suitable laboratory disinfectant, followed by a thorough rinse.

Step 5: Final Cleanup

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[1][2]

First Aid Measures

In case of exposure, immediate action is critical.

Table 2: First Aid Procedures

Exposure RouteAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound (HT61) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation liquid_waste Liquid Waste (e.g., unused solutions) collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid solid_waste Solid Waste (e.g., contaminated gloves, tips) collect_solid Collect in Labeled, Sealed Bag solid_waste->collect_solid sharps_waste Sharps Waste (e.g., contaminated needles) collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps dispose Dispose as Hazardous Chemical Waste via EHS collect_liquid->dispose collect_solid->dispose collect_sharps->dispose

Caption: Waste disposal workflow for this compound (HT61).

Step 1: Segregation

  • Liquid Waste: Collect all liquid waste containing HT61 in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed plastic bag.

  • Sharps Waste: All contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound (HT61)"), and the associated hazards (e.g., "Toxic," "Carcinogen").

Step 3: Storage

  • Store waste containers in a designated, secure secondary containment area away from incompatible materials.

Step 4: Disposal

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing HT61 down the drain.[2]

Physical and Chemical Properties

The following data for quinoline provides a baseline for understanding the properties of its derivatives.

Table 3: Physical and Chemical Data for Quinoline

PropertyValue
CAS Number 91-22-5[2][4][7][8]
Molecular Formula C9H7N[6][7]
Molecular Weight 129.16 g/mol [6][7]
Appearance Colorless to light brown liquid[6][7]
Boiling Point 234-239 °C[6]
Melting Point -15 to -16 °C[4][7]
Flash Point 59 °C (Closed Cup)[7]
Density ~1.09 g/cm³ at 20 °C[4][6]

Disclaimer: This information is provided as a guide and is based on the properties of the parent compound, quinoline. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet for this compound (HT61). Always consult your institution's safety protocols and the specific SDS for the compound you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.